L-2-Hydroxyglutaric acid disodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H8Na2O5 |
|---|---|
Molecular Weight |
194.09 g/mol |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/t3-;;/m0../s1 |
InChI Key |
UVBKSRZGVBRXSI-QTNFYWBSSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)O.[Na].[Na] |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)O.[Na].[Na] |
Origin of Product |
United States |
Foundational & Exploratory
Endogenous Synthesis of L-2-Hydroxyglutarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-2-hydroxyglutarate (L-2-HG) is an endogenous metabolite recognized as an oncometabolite due to its role in epigenetic regulation and cancer metabolism. Unlike its D-enantiomer, which is primarily produced by mutant isocitrate dehydrogenase (IDH) enzymes, L-2-HG is synthesized endogenously in wild-type IDH cells through the promiscuous activity of several key metabolic enzymes. This synthesis is notably enhanced under specific microenvironmental conditions, such as hypoxia and acidosis, which are characteristic of the tumor microenvironment. This technical guide provides an in-depth overview of the core mechanisms of endogenous L-2-HG synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to support further research and drug development in this area.
Core Mechanisms of L-2-Hydroxyglutarate Synthesis
The primary pathway for endogenous L-2-HG synthesis is the reduction of the Krebs cycle intermediate, α-ketoglutarate (α-KG). This reaction is not catalyzed by a dedicated synthase but rather results from the promiscuous, or off-target, activity of dehydrogenases that normally act on other substrates.
The key enzymes implicated in this process are:
-
Lactate Dehydrogenase A (LDHA): Primarily responsible for the conversion of pyruvate to lactate during anaerobic glycolysis, LDHA can also utilize α-KG as a substrate, reducing it to L-2-HG in an NADH-dependent manner. This promiscuous activity is significantly heightened under hypoxic and acidic conditions.[1][2][3][4]
-
Malate Dehydrogenase (MDH): Both the cytosolic (MDH1) and mitochondrial (MDH2) isoforms of malate dehydrogenase, which catalyze the interconversion of malate and oxaloacetate, can promiscuously reduce α-KG to L-2-HG.[5][6][7] While the catalytic efficiency for α-KG is significantly lower than for their native substrate, the high abundance of these enzymes contributes to the cellular pool of L-2-HG.[6]
The production of L-2-HG is therefore intrinsically linked to the cellular redox state (NADH/NAD+ ratio) and the availability of its precursor, α-KG.
Regulation by the Microenvironment
Hypoxia: Low oxygen conditions, a hallmark of solid tumors, lead to a metabolic shift towards glycolysis and increased production of NADH. This elevated NADH/NAD+ ratio, coupled with an accumulation of α-KG that cannot be further processed by the oxygen-dependent Krebs cycle, creates a favorable environment for LDHA and MDH to promiscuously synthesize L-2-HG.[4][5]
Acidosis: An acidic microenvironment, often a consequence of increased lactate production (the Warburg effect), further enhances the promiscuous activity of LDHA.[1][2] A lower pH increases the affinity of LDHA for α-KG, thereby promoting L-2-HG synthesis.[1] Specifically, the Michaelis constant (Km) of LDH for α-KG decreases from >15 mM at pH 7.4 to approximately 3.86 mM at pH 6.0.[1]
Quantitative Data on L-2-Hydroxyglutarate Synthesis
The intracellular concentration of L-2-HG can vary significantly depending on the cell type and microenvironmental conditions. The following tables summarize key quantitative data from the literature.
| Parameter | Enzyme | Substrate | Value | Conditions | Reference |
| Km | Lactate Dehydrogenase (LDH) | α-Ketoglutarate | >15 mM | pH 7.4 | [1] |
| 3.86 ± 0.97 mM | pH 6.0 | [1] | |||
| Catalytic Efficiency | Malate Dehydrogenase 2 (MDH2) | α-Ketoglutarate | At least 3 orders of magnitude lower than for oxaloacetate | - | [6] |
Table 1: Kinetic Parameters for Promiscuous L-2-HG Synthesis. This table highlights the key kinetic parameters of LDHA and MDH2 for their non-canonical substrate, α-ketoglutarate. The data illustrates the significant impact of pH on the affinity of LDH for α-KG.
| Cell Line | Condition | L-2-HG Concentration (µM) | Fold Increase (Hypoxia vs. Normoxia) | Reference |
| SF188 (Glioblastoma) | Normoxia (21% O₂) | ~12 | 25-fold | [4] |
| Hypoxia (0.5% O₂) | ~300 | [4] | ||
| Multiple Cell Lines | Normoxia | 0.05 - 0.24 mM | 1.7 to 8.8-fold | [5] |
| Hypoxia | - | [5] | ||
| Breast Carcinoma | - | 0.01 - 0.1 mM | - | [8][9] |
| Non-cancer cells | - | 10⁻⁸ M | - | [8][9] |
Table 2: Intracellular L-2-Hydroxyglutarate Concentrations. This table provides a summary of reported intracellular L-2-HG concentrations in various cell lines under normoxic and hypoxic conditions, demonstrating the significant accumulation of this oncometabolite in response to low oxygen.
Experimental Protocols
Measurement of Intracellular L-2-Hydroxyglutarate by GC-MS
This protocol describes the extraction and chiral derivatization of 2-hydroxyglutarate from cell culture for analysis by gas chromatography-mass spectrometry (GC-MS).
1. Metabolite Extraction:
-
Aspirate culture medium and wash cells with ice-cold PBS.
-
Add ice-cold 80% methanol/20% water containing an internal standard (e.g., deuterated 2-HG).[1]
-
Scrape cells and transfer the extract to a microcentrifuge tube.
-
Incubate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
2. Chiral Derivatization:
-
To the dried metabolite extract, add 50 µL of a 2:1 mixture of R-(-)-2-butanol and acetyl chloride.
-
Incubate at 100°C for 60 minutes.
-
Cool to room temperature and evaporate the solvent under nitrogen.
-
Re-dissolve the sample in 50 µL of acetic anhydride and incubate at 60°C for 10 minutes.
-
Evaporate the solvent under nitrogen and reconstitute the sample in ethyl acetate for GC-MS analysis.[4]
3. GC-MS Analysis:
-
Use a suitable capillary column (e.g., HP-5MS).
-
Set the injection mode to splitless.
-
Use a temperature gradient, for example: start at 60°C, hold for 1 minute, ramp to 290°C at 10°C/minute, and hold for 5 minutes.
-
The mass spectrometer can be operated in selected ion monitoring (SIM) mode to detect the specific ions for derivatized D- and L-2-HG.
In Vitro Enzyme Assay for L-2-HG Production
This protocol allows for the measurement of L-2-HG production by purified LDHA or MDH.
1. Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer) at the desired pH (e.g., pH 6.0 to enhance LDHA activity).
-
The reaction mixture should contain:
-
Purified LDHA or MDH enzyme.
-
NADH (e.g., 200 µM).
-
α-Ketoglutarate (e.g., 5 mM).
-
2. Reaction and Measurement:
-
Initiate the reaction by adding the enzyme to the mixture.
-
Monitor the consumption of NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
To confirm L-2-HG production, stop the reaction at different time points (e.g., by adding a strong acid) and analyze the samples by GC-MS or LC-MS/MS as described above.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships in endogenous L-2-HG synthesis and its downstream effects.
Caption: Hypoxia- and acidosis-induced synthesis of L-2-HG.
Caption: Downstream effects of elevated L-2-HG levels.
Conclusion
The endogenous synthesis of L-2-hydroxyglutarate is a critical metabolic adaptation to microenvironmental stresses such as hypoxia and acidosis, conditions that are prevalent in cancer. The promiscuous activity of LDHA and MDH enzymes, fueled by an altered redox state and substrate availability, leads to the accumulation of this oncometabolite. The resulting inhibition of α-KG-dependent dioxygenases has profound effects on cellular epigenetics and signaling, contributing to the cancer phenotype. A thorough understanding of these mechanisms, supported by robust quantitative data and experimental protocols, is essential for the development of novel therapeutic strategies targeting L-2-HG metabolism in cancer and other diseases. This guide provides a foundational resource for researchers and drug development professionals to advance our knowledge in this promising field.
References
- 1. L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acidic pH Is a Metabolic Switch for 2-Hydroxyglutarate Generation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia Induces Production of L-2-Hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia Induces Production of L-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-mediated Increases in L-2-hydroxyglutarate Coordinate the Metabolic Response to Reductive Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Catalytic mechanism and kinetics of malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Hydroxyglutarate in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bevital.no [bevital.no]
The Emergence of L-2-Hydroxyglutarate: A Key Oncometabolite in Cancer Metabolism
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer metabolism has been reshaped by the discovery of oncometabolites, small molecules that accumulate in tumor cells and actively contribute to tumorigenesis. While the D-enantiomer of 2-hydroxyglutarate (D-2-HG), produced by mutant isocitrate dehydrogenase (IDH) enzymes, has been a focal point of cancer research, its stereoisomer, L-2-hydroxyglutarate (L-2-HG), has emerged as a critical player in cancers with wild-type IDH. This technical guide provides an in-depth exploration of the discovery, metabolic origins, and oncogenic mechanisms of L-2-HG, with a focus on its role in clear cell renal cell carcinoma (ccRCC) and hypoxia-driven cancers. We present quantitative data, detailed experimental protocols, and pathway visualizations to equip researchers and drug development professionals with a comprehensive understanding of this pivotal oncometabolite.
The Discovery of L-2-HG as an Oncometabolite
Initially, elevated levels of 2-hydroxyglutarate were primarily associated with gain-of-function mutations in IDH1 and IDH2, leading to the production of D-2-HG. However, subsequent unbiased metabolomic studies revealed significant accumulation of 2-HG in cancers lacking IDH mutations, most notably in clear cell renal cell carcinoma.[1] Chiral analysis of these tumors identified L-2-hydroxyglutarate as the predominant enantiomer.[2] This discovery was a paradigm shift, indicating that L-2-HG is not merely a metabolic bystander but a potential oncometabolite in its own right, driving cancer progression through distinct mechanisms. Further research has solidified the role of L-2-HG in tumorigenesis, particularly in the context of hypoxia, a common feature of the tumor microenvironment.[3]
Data Presentation: Quantitative Analysis of L-2-HG in Cancer
The accumulation of L-2-HG in cancer is a quantifiable phenomenon. The following tables summarize key quantitative findings from seminal studies, providing a comparative overview of L-2-HG levels in different cancer contexts.
| Sample Type | Condition | L-2-HG Concentration (nmol/g or as specified) | Fold Change (Tumor vs. Normal) | Reference |
| Human ccRCC Tissue | Tumor | 25.8 ± 5.2 | ~5-fold | [2] |
| Human ccRCC Tissue | Adjacent Normal | 5.0 ± 0.8 | - | [2] |
| Human ccRCC Tissue (High L-2-HG) | Tumor | 12.9-fold increase (D-2HG) | 29.8-fold increase (L-2HG) | [4][5] |
| Human ccRCC Tissue (High L-2-HG) | Adjacent Normal | Baseline | Baseline | [4][5] |
| SF188 Glioblastoma Cells | Normoxia (21% O₂) | ~50 µM | - | [6][7] |
| SF188 Glioblastoma Cells | Hypoxia (0.5% O₂) | 304 ± 81 µM | ~6-fold | [6][7] |
| Pancreatic Cancer Patient Serum | Pancreatic Cancer | Elevated | Not specified | [8][9] |
| Pancreatic Cancer Patient Serum | Healthy Control | Baseline | - | [8][9] |
Table 1: L-2-Hydroxyglutarate Levels in Human Tissues and Cell Lines. This table highlights the significant elevation of L-2-HG in clear cell renal cell carcinoma and under hypoxic conditions in glioblastoma cells.
| Enzyme | Substrate | Product | Key Observations | Reference |
| Lactate Dehydrogenase A (LDHA) | α-Ketoglutarate | L-2-Hydroxyglutarate | Promiscuous activity, particularly under hypoxic and acidic conditions. | [3] |
| Malate Dehydrogenase (MDH1/2) | α-Ketoglutarate | L-2-Hydroxyglutarate | Contributes to L-2-HG production, with glutamine being a key carbon source via MDH2. | [10][11][12] |
| L-2-Hydroxyglutarate Dehydrogenase (L2HGDH) | L-2-Hydroxyglutarate | α-Ketoglutarate | Reduced expression or loss of function leads to L-2-HG accumulation in ccRCC. | [1][2] |
Table 2: Key Enzymes Involved in L-2-Hydroxyglutarate Metabolism. This table outlines the primary enzymatic sources and degradation pathways of L-2-HG in cancer cells.
Experimental Protocols
Quantification of L-2-HG in Biological Samples by LC-MS/MS
This protocol provides a method for the chiral separation and quantification of D- and L-2-hydroxyglutarate in cell or tissue extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a chiral derivatizing agent.
a. Sample Preparation:
-
For tissue samples, homogenize approximately 20 mg of tissue in 200 µL of deionized water. Add 1 mL of chloroform and a ceramic bead, then vigorously mix.[13]
-
Centrifuge the homogenate and collect the upper aqueous layer.[13]
-
For cell lysates or media, collect the desired volume.
-
Add a known amount of a deuterated 2-HG internal standard (e.g., 2HG-d4) to each sample.[13]
-
Dry the samples completely using a vacuum centrifuge or under a stream of nitrogen.[14] This step is critical as water interferes with the derivatization reaction.[14]
b. Chiral Derivatization:
-
Prepare a fresh solution of a chiral derivatizing agent, such as diacetyl-L-tartaric anhydride (DATAN) at 50 mg/mL in a 4:1 (v/v) mixture of dichloromethane and glacial acetic acid.[13][14]
-
Add the derivatization solution to the dried samples and incubate at 75°C for 30 minutes.[13]
-
Dry the samples again to remove the derivatization reagent.[13]
-
Reconstitute the dried, derivatized residue in the LC mobile phase A for analysis.[13]
c. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 analytical column (e.g., Kinetex C18, 150x4.6 mm, 2.6 µm) with a compatible guard column.[13]
-
Maintain the column temperature at 45°C.[13]
-
Mobile Phase A: Water with 3% acetonitrile and 280 µL/L ammonium hydroxide, pH adjusted to 3.6 with formic acid.[13]
-
Mobile Phase B: Methanol.[13]
-
Employ a gradient elution to separate the derivatized D- and L-2-HG diastereomers. A typical gradient could be: 0-1 min 0% B, 1-2 min 0-100% B, 2-3.5 min 100% B, 3.5-4 min 100-0% B, 4-10 min 0% B, at a flow rate of 1 mL/min.[13]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[13]
-
Monitor the specific mass-to-charge (m/z) transitions for the derivatized 2-HG and the internal standard. For DATAN-derivatized 2-HG, the transition is m/z 363 -> 147, and for the d4-internal standard, it is m/z 367 -> 151.[13]
-
-
Quantification:
-
Generate a standard curve using known concentrations of pure L-2-HG and D-2-HG.
-
Calculate the concentration of L-2-HG in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
-
Analysis of L2HGDH Gene Expression by qRT-PCR
This protocol details the measurement of L-2-hydroxyglutarate dehydrogenase (L2HGDH) mRNA levels in tumor and normal tissues.
-
RNA Extraction: Extract total RNA from tissue samples using a suitable method, such as TRIzol reagent.[2]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., VILO RT kit).[2]
-
Quantitative Real-Time PCR (qRT-PCR):
-
Data Analysis: Calculate the relative expression of L2HGDH using the 2-ΔΔCT method, normalizing the data to the housekeeping gene.[2]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Figure 1. Metabolic production and oncogenic signaling of L-2-hydroxyglutarate in cancer.
Figure 2. Experimental workflow for the detection and quantification of L-2-hydroxyglutarate.
Figure 3. L-2-hydroxyglutarate-mediated activation of the HIF-1α signaling pathway.
Conclusion
The discovery of L-2-hydroxyglutarate as an oncometabolite in cancers with wild-type IDH has unveiled a new dimension of metabolic reprogramming in tumorigenesis. Its accumulation, driven by enzymatic promiscuity under conditions such as hypoxia or through the loss of its degrading enzyme L2HGDH, leads to profound epigenetic and signaling alterations that promote cancer growth and progression. This guide provides a foundational resource for understanding the critical role of L-2-HG, offering standardized data presentation, detailed experimental methodologies, and clear visual representations of the underlying molecular pathways. As research in this area continues to evolve, a thorough comprehension of L-2-HG's biology will be paramount for the development of novel diagnostic and therapeutic strategies targeting this key metabolic vulnerability in cancer.
References
- 1. L-2-Hydroxyglutarate: an epigenetic modifier and putative oncometabolite in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-2-Hydroxyglutarate: An Epigenetic Modifier and Putative Oncometabolite in Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia Induces Production of L-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Hypoxia-Driven Oncometabolite L-2HG Maintains Stemness-Differentiation Balance and Facilitates Immune Evasion in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical and Epigenetic Insights into L-2-Hydroxyglutarate, a Potential Therapeutic Target in Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Biochemical and Epigenetic Insights into L-2-Hydroxyglutarate, a Potential Therapeutic Target in Renal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of L-2-Hydroxyglutarate in Normoxic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-2-Hydroxyglutarate (L-2-HG), an enantiomer of D-2-hydroxyglutarate, is increasingly recognized as a significant signaling molecule in cellular metabolism and epigenetic regulation, even under normal oxygen (normoxic) conditions. While its accumulation is more pronounced in hypoxia and certain pathologies, a basal level of L-2-HG is maintained in healthy cells, suggesting a physiological role. This technical guide provides an in-depth overview of the production, degradation, and biological functions of L-2-HG in normoxia, with a focus on its impact on cellular signaling and metabolism. We present quantitative data on L-2-HG levels and enzyme kinetics, detailed experimental protocols for its analysis, and visual representations of the key pathways involved.
Introduction
L-2-hydroxyglutarate (L-2-HG) is a stereoisomer of 2-hydroxyglutarate, a five-carbon dicarboxylic acid structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG). While the D-enantiomer (D-2-HG) has been extensively studied as an oncometabolite produced by mutant isocitrate dehydrogenase (IDH) enzymes, the physiological functions of L-2-HG under normal oxygen conditions are less well understood. Normal cells maintain low levels of both D- and L-2-HG through a balance of production and degradation.[1] This guide focuses specifically on the biological roles of L-2-HG in a normoxic environment, independent of hypoxic stress or pathological mutations that lead to its excessive accumulation.
Under normoxia, L-2-HG is generated through the promiscuous catalytic activity of certain metabolic enzymes and is swiftly degraded by a dedicated mitochondrial dehydrogenase. Its basal presence and tight regulation suggest a functional significance in cellular homeostasis. Emerging evidence points towards L-2-HG's role as a signaling molecule that can modulate epigenetic landscapes and cellular metabolism by competitively inhibiting α-KG-dependent dioxygenases.[1] Understanding the normoxic functions of L-2-HG is crucial for elucidating its contribution to normal physiology and its potential involvement in the early stages of disease development.
L-2-Hydroxyglutarate Metabolism in Normoxia
The intracellular concentration of L-2-HG is determined by the interplay between its synthesis from α-KG and its degradation back to α-KG.
Production of L-2-Hydroxyglutarate
In normoxic conditions, the primary source of L-2-HG is the promiscuous reduction of α-KG by dehydrogenases that normally act on other substrates. The main enzymes implicated in this process are:
-
Lactate Dehydrogenase (LDH): Primarily LDHA, which typically catalyzes the interconversion of pyruvate and lactate.
-
Malate Dehydrogenase (MDH): Both the cytosolic (MDH1) and mitochondrial (MDH2) isoforms can contribute.[1][2]
Evidence suggests that under normal cellular metabolism, mitochondrial MDH2 acting on α-KG generated within the TCA cycle is a significant source of L-2-HG.[1] The production of L-2-HG is generally low under physiological pH.
Degradation of L-2-Hydroxyglutarate
The degradation of L-2-HG is catalyzed by the mitochondrial enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH) . This FAD-dependent enzyme is located on the inner mitochondrial membrane and oxidizes L-2-HG back to α-KG.[3] This reaction is crucial for preventing the accumulation of L-2-HG and maintaining it at low basal levels. The function of L2HGDH is often described as "metabolite repair," highlighting its role in clearing a potentially harmful side-product of metabolism.[3]
Quantitative Data
Basal Concentrations of 2-Hydroxyglutarate
Basal intracellular concentrations of total 2-HG (D- and L-enantiomers) in various human cell lines under normoxic conditions are estimated to be in the range of 0.05–0.24 mM.[4] Another source suggests a range of approximately 25-120 µM for D-2-HG in diverse human cell types.[5]
| Cell Line/Tissue | Condition | L-2-HG Concentration (µM) | Reference |
| Various Human Cell Lines (PAEC, PASMC, LF, HEK, HepG2, MSC) | Normoxia | 0.05 - 0.24 (total 2-HG) | [4] |
| Mouse Tissues (Brain, Liver, Kidney, Testis) | Normoxia | Variable, with testis having the highest levels | [6] |
Note: Specific concentrations of the L-enantiomer in a wide range of healthy human tissues under normoxia are not extensively documented in the literature.
Kinetic Parameters of Enzymes Involved in L-2-HG Metabolism
| Enzyme | Organism | Substrate | KM | Vmax or kcat | Reference |
| L2HGDH | Drosophila melanogaster | L-2-HG | 0.13 ± 0.008 mM | kcat = 7.76 ± 0.11 s-1 | [7] |
| L2HGDH | Human | L-2-HG | ~800 µM | Not specified | [8] |
| D2HGDH | Human | D-2-HG | 0.17 ± 0.02 mM | kcat = 2.8 ± 0.1 s-1 | [9] |
| MDH2 | Human | α-Ketoglutarate | Significantly higher than for oxaloacetate | Activity is at least three orders of magnitude lower than with oxaloacetate | [2] |
| LDH | Human | α-Ketoglutarate | Not specified | Not specified |
Biological Roles and Signaling Pathways in Normoxia
The primary mechanism through which L-2-HG exerts its biological effects is by acting as a competitive inhibitor of α-KG-dependent dioxygenases. This inhibition can influence several downstream pathways even at the basal L-2-HG concentrations found in normoxic cells.
Epigenetic Regulation
L-2-HG can inhibit histone and DNA demethylases, leading to alterations in the epigenetic landscape.
-
Histone Demethylases: L-2-HG has been shown to inhibit Jumonji C (JmjC) domain-containing histone demethylases. For example, it can inhibit KDM4C, leading to an increase in repressive histone marks like H3K9me3.[1] Inhibition of KDM5 histone demethylases by L-2-HG can result in the retention of H3K4me2 and H3K4me3, which are markers of active gene expression.[10]
-
DNA Demethylases: The TET (Ten-Eleven Translocation) family of enzymes, which are involved in DNA demethylation through the oxidation of 5-methylcytosine (5mC), are also inhibited by L-2-HG.[11]
These epigenetic modifications can lead to changes in gene expression, influencing processes like cell differentiation.[10][12]
Regulation of HIF-1α Stability
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor in the cellular response to low oxygen. Under normoxic conditions, HIF-1α is continuously degraded. This degradation is initiated by prolyl hydroxylases (PHDs), which are α-KG-dependent dioxygenases. By inhibiting PHDs, L-2-HG can lead to the stabilization of HIF-1α even in the presence of oxygen.[1][13] This suggests that basal levels of L-2-HG may play a role in fine-tuning the cellular response to subtle changes in oxygen availability or metabolic state.
Modulation of Cellular Metabolism
L-2-HG can influence central carbon metabolism. Studies have shown that both enantiomers of 2-HG can stimulate the anaerobic metabolism of glucose and inhibit the uptake of several essential amino acids in neuroblastoma cells.[14] By affecting the activity of α-KG-dependent enzymes, L-2-HG can indirectly influence the TCA cycle and related metabolic pathways.
Experimental Protocols
Measurement of L-2-Hydroxyglutarate by LC-MS/MS
This protocol describes a common method for the quantification of L-2-HG in biological samples using liquid chromatography-tandem mass spectrometry with chiral derivatization.
5.1.1. Materials
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with a 6490 triple quadrupole MS)
-
C18 chromatography column
-
(+)-O,O'-diacetyl-L-tartaric anhydride (DATAN)
-
L-2-hydroxyglutaric acid standard
-
D-α-hydroxyglutaric acid-13C5 disodium salt (internal standard)
-
Ethyl acetate, hexane, methanol, water (HPLC grade)
-
Sodium hydroxide (NaOH)
-
Formic acid
5.1.2. Sample Preparation and Derivatization
-
Prepare cell or tissue lysates by standard methods (e.g., homogenization in 80% methanol).
-
Add a known amount of the internal standard to the sample.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent.
-
For derivatization, add a solution of DATAN in a suitable solvent (e.g., a mixture of methylene chloride and acetic anhydride).
-
Incubate the reaction mixture to allow for the formation of diastereomers.
-
Quench the reaction and extract the derivatized analytes.
-
Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.
5.1.3. LC-MS/MS Analysis
-
Inject the prepared sample onto the C18 column.
-
Perform chromatographic separation using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect the derivatized L-2-HG and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantify the amount of L-2-HG in the sample by comparing its peak area to that of the internal standard and using a standard curve.
L-2-Hydroxyglutarate Dehydrogenase (L2HGDH) Activity Assay
This spectrophotometric assay measures the activity of L2HGDH in mitochondrial lysates.
5.2.1. Materials
-
Spectrophotometer capable of reading absorbance at 600 nm
-
Mitochondrial isolation kit or protocol
-
L-2-hydroxyglutarate
-
2,6-dichloroindophenol (DCIP)
-
Phenazine methosulfate (PMS)
-
Potassium cyanide (KCN)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.5)
5.2.2. Procedure
-
Isolate mitochondria from cells or tissues.
-
Prepare mitochondrial lysates by sonication or detergent lysis.
-
Prepare a reaction mixture containing the assay buffer, KCN (to inhibit cytochrome c oxidase), PMS, and DCIP.
-
Add the mitochondrial lysate to the reaction mixture and incubate.
-
Initiate the reaction by adding L-2-hydroxyglutarate.
-
Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.
-
Calculate the L2HGDH activity based on the rate of DCIP reduction, using the extinction coefficient of DCIP.
Visualizations
Caption: Overview of L-2-Hydroxyglutarate metabolism in normoxia.
Caption: Signaling roles of L-2-Hydroxyglutarate in normoxia.
Conclusion
Under normoxic conditions, L-2-hydroxyglutarate is a constitutively produced and degraded metabolite that functions as a subtle but important regulator of cellular processes. Its ability to inhibit α-ketoglutarate-dependent dioxygenases provides a direct link between cellular metabolism and the epigenetic control of gene expression, as well as the regulation of HIF-1α stability. While the basal levels of L-2-HG are low, they appear sufficient to exert these modulatory effects, suggesting a role in maintaining cellular homeostasis and fine-tuning responses to metabolic fluctuations. Further research is needed to fully elucidate the tissue-specific concentrations and kinetic parameters of the enzymes involved in L-2-HG metabolism under physiological conditions. A deeper understanding of the normoxic roles of L-2-HG will be invaluable for researchers and professionals in drug development, as dysregulation of this metabolite may be an early event in various disease states.
References
- 1. Hypoxia Induces Production of L-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic mechanism and kinetics of malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L2HGDH - Wikipedia [en.wikipedia.org]
- 4. Hypoxia-mediated Increases in L-2-hydroxyglutarate Coordinate the Metabolic Response to Reductive Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure and biochemical characterization of l-2-hydroxyglutarate dehydrogenase and its role in the pathogenesis of l-2-hydroxyglutaric aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunometabolite L-2-HG promotes epigenetic modification of exhausted T cells and improves antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Both Enantiomers of 2-Hydroxyglutarate Modulate the Metabolism of Cultured Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to L-2-Hydroxyglutaric Acid Disodium Salt: Chemical Structure and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-2-Hydroxyglutaric acid disodium salt, a salt derivative of the endogenous metabolite L-2-hydroxyglutaric acid (L-2-HG), is a compound of significant interest in biomedical research. L-2-HG is recognized as an oncometabolite, playing a role in epigenetic modification and tumorigenesis. The disodium salt form offers increased solubility and stability, making it a valuable tool for in vitro and in vivo studies. This technical guide provides a comprehensive overview of its chemical structure and stability profile, tailored for researchers and professionals in drug development.
Chemical Structure
This compound salt is the disodium salt of the (S)-enantiomer of 2-hydroxyglutaric acid. Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | (2S)-2-Hydroxypentanedioic acid, disodium salt |
| Synonyms | L-2-Hydroxyglutarate disodium salt, (S)-α-Hydroxyglutaric acid disodium salt |
| Molecular Formula | C₅H₆Na₂O₅ |
| Molecular Weight | 192.08 g/mol [1][2] |
| CAS Number | 63512-50-5[1][2] |
| Appearance | White solid[3] |
| SMILES | [Na+].[Na+].[O-]C(=O)CC--INVALID-LINK--C(=O)[O-] |
| InChI Key | DZHFTEDSQFPDPP-QTNFYWBSSA-L |
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound salt.
Solid State Stability: As a solid, the compound is relatively stable. For long-term storage, it is recommended to keep it in a tightly sealed container at -20°C or -80°C, protected from light, air, and moisture.[4] Under these conditions, the solid can be stable for extended periods. One supplier suggests a stability of at least four years at -20°C for the crystalline solid.[5]
Solution Stability: The stability of this compound salt in solution is more limited. While it is soluble in aqueous buffers like PBS (approximately 10 mg/mL at pH 7.2), it is not recommended to store aqueous solutions for more than one day.[5] For stock solutions, some suppliers recommend storage at -80°C for up to one year and at -20°C for up to one month, with the advice to aliquot to avoid repeated freeze-thaw cycles.[3]
General Storage Recommendations
| Condition | Recommendation |
| Solid Form | Store at -20°C or -80°C, protected from light, air, and moisture.[4] |
| Aqueous Solution | Prepare fresh and use within one day.[5] |
| Stock Solutions | Aliquot and store at -80°C (up to 1 year) or -20°C (up to 1 month).[3] |
Metabolic Pathway and Biological Significance
Understanding the biological context of L-2-Hydroxyglutaric acid is vital for its application in research. L-2-HG is an endogenous metabolite that can accumulate in certain pathological conditions, most notably in the rare genetic disorder L-2-hydroxyglutaric aciduria. This accumulation is due to mutations in the L2HGDH gene, which encodes the enzyme L-2-hydroxyglutarate dehydrogenase responsible for converting L-2-HG to α-ketoglutarate. L-2-HG is also considered an oncometabolite, as its accumulation can inhibit α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and potentially contributing to cancer development.
Below is a simplified representation of the metabolic pathway involving L-2-Hydroxyglutaric acid.
Experimental Protocols for Stability-Indicating Methods
Forced Degradation (Stress Testing) Workflow
Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to produce degradation products. A typical workflow is illustrated below.
1. Hydrolytic Degradation
-
Objective: To assess degradation in the presence of water and at different pH values.
-
Protocol:
-
Prepare solutions of this compound salt in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a suitable analytical technique (e.g., HPLC, GC-MS).
-
2. Oxidative Degradation
-
Objective: To evaluate the susceptibility of the compound to oxidation.
-
Protocol:
-
Prepare a solution of this compound salt in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature for a specified duration (e.g., 24 hours).
-
Withdraw samples at various time points, quench the reaction if necessary (e.g., by adding sodium bisulfite), and dilute for analysis.
-
Analyze the samples by HPLC or a similar method.
-
3. Thermal Degradation
-
Objective: To determine the effect of heat on the solid form of the compound.
-
Protocol:
-
Place a known amount of solid this compound salt in a controlled temperature chamber (e.g., 70°C).
-
Expose the solid to these conditions for an extended period (e.g., 1-2 weeks).
-
At intervals, take samples, dissolve them in a suitable solvent, and analyze for degradation products.
-
4. Photolytic Degradation
-
Objective: To assess the stability of the compound when exposed to light.
-
Protocol:
-
Expose both solid and solution forms of this compound salt to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure period, analyze both the exposed and control samples for any degradation.
-
Analytical Techniques for Stability Assessment
The choice of analytical technique is critical for separating and quantifying the parent compound from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique. A reverse-phase C18 column with a gradient elution using a mobile phase of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection would be suitable if the degradation products are chromophoric. If not, mass spectrometry (LC-MS) detection would be necessary.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. Derivatization is often required for polar compounds like L-2-Hydroxyglutaric acid to increase their volatility.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be a powerful tool for the structural elucidation of degradation products without the need for chromatographic separation. Both 1H and 13C NMR can provide detailed structural information.[8]
Conclusion
This compound salt is a key research tool with well-defined chemical properties. While its solid form is stable under recommended storage conditions, its stability in solution is limited. Although specific quantitative stability data and detailed experimental protocols for this compound are not widely published, the principles and methodologies for conducting forced degradation and stability-indicating studies are well-established in the pharmaceutical industry. By applying these standard protocols, researchers can ensure the integrity of their experimental results and contribute to a more comprehensive understanding of this important oncometabolite.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. DL-2-Hydroxyglutaric acid, disodium salt (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-10351-0.001 [isotope.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Spontaneous Canine Model of L-2-Hydroxyglutaric Aciduria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-2-hydroxyglutaric aciduria (L-2-HGA) is a rare, autosomal recessive neurometabolic disorder characterized by the accumulation of L-2-hydroxyglutaric acid (L-2-HG) in bodily fluids, leading to progressive neurodegeneration.[1][2] Spontaneous canine models of L-2-HGA, primarily identified in Staffordshire Bull Terriers and Yorkshire Terriers, present a valuable opportunity for investigating the pathophysiology of the disease and for the preclinical assessment of novel therapeutic strategies.[1][3] This technical guide provides a comprehensive overview of the canine model, including its genetic basis, biochemical markers, and clinical presentation, with a focus on detailed experimental protocols and quantitative data analysis.
Genetic Basis and Molecular Pathogenesis
The underlying cause of L-2-HGA in both humans and dogs is a deficiency in the mitochondrial enzyme L-2-hydroxyglutarate dehydrogenase, which is encoded by the L2HGDH gene.[1][4] This enzyme is responsible for the conversion of L-2-HG to α-ketoglutarate.[5] In the absence of functional L2HGDH, L-2-HG accumulates to toxic levels in various tissues and fluids, including the brain, cerebrospinal fluid (CSF), plasma, and urine.[1][2][4]
The inheritance pattern in dogs is autosomal recessive, meaning that a dog must inherit two copies of the mutated L2HGDH gene to be affected.[1] Heterozygous carriers, with one normal and one mutated allele, are clinically unaffected but can pass the mutation to their offspring.[1]
Mutations in Canine L2HGDH
Specific mutations in the L2HGDH gene have been identified in affected dog breeds:
-
Staffordshire Bull Terrier: A double substitution in exon 10 (c.1297T>C and c.1299C>T) leads to a missense mutation, resulting in amino acid changes (p.L433P and p.H434Y).[5]
-
Yorkshire Terrier: A homozygous A to G transition in the initiator methionine codon of exon 1 (c.1A>G) has been identified.[3][6]
Clinical Presentation and Neurological Assessment
Affected dogs typically present with a range of progressive neurological signs, with an age of onset commonly between 6 months and one year, although it can be later.[7]
Common Clinical Signs:
-
Ataxia: A "wobbly" or uncoordinated gait is a hallmark sign.[7]
-
Seizures: Epileptic seizures of varying severity and frequency are common.[7]
-
Behavioral Changes: This can include dementia, disorientation, loss of learned behaviors, and aggression.[7]
-
Tremors and Muscle Stiffness: Particularly noticeable during exercise or excitement.[7]
Experimental Protocol: Neurological Examination
A standardized neurological examination is crucial for assessing disease severity and progression. The following protocol is recommended:
-
Observation:
-
Mentation: Assess alertness and responsiveness to environmental stimuli. Note any signs of dementia, confusion, or compulsive behavior.
-
Gait and Posture: Observe the dog walking on a non-slip surface. Look for ataxia, hypermetria (overreaching), and stiffness. Note any postural abnormalities such as a wide-based stance or kyphosis (arched back).
-
-
Cranial Nerve Examination:
-
Menace Response: Assess vision by making a menacing gesture towards each eye.
-
Pupillary Light Reflex: Shine a bright light into each eye to check for pupil constriction.
-
Facial Sensation and Symmetry: Test for sensation by lightly touching the face and observe for any facial muscle atrophy or drooping.
-
Gag Reflex: Assess swallowing function.
-
-
Postural Reactions:
-
Proprioceptive Placing: Knuckle the paw over and observe the time it takes for the dog to correct its position.
-
Hopping: Hold the dog up and have it hop on each limb individually to assess strength and coordination.
-
-
Spinal Reflexes:
-
Patellar Reflex: Test the reflex of the hindlimb by tapping the patellar tendon.
-
Withdrawal Reflex: Pinch the toe to assess the withdrawal of the limb.
-
-
Palpation:
-
Palpate the spine and muscles for any signs of pain or atrophy.
-
A clinical severity scoring system can be adapted from existing canine neurological scoring systems to quantify the deficits observed.
Biochemical Analysis
The definitive diagnosis of L-2-HGA relies on the detection of elevated levels of L-2-HG in urine, plasma, and/or CSF.[8]
Quantitative Data
| Analyte | Sample Type | Canine Model | Affected Concentration | Control Concentration | Reference(s) |
| L-2-Hydroxyglutaric Acid | Urine | Staffordshire Bull Terrier | 2,223 - 3,922 mmol/mol creatinine | 0.6 - 17 mmol/mol creatinine | [9] |
| L-2-Hydroxyglutaric Acid | Urine | Staffordshire Bull Terrier | Mean: 2856 (SEM: 262) mmol/mol creatinine | Mean: 3.12 (SEM: 0.34) mmol/mol creatinine | [4][10] |
| L-2-Hydroxyglutaric Acid | Plasma | Staffordshire Bull Terrier | Elevated | Normal | [2] |
| L-2-Hydroxyglutaric Acid | CSF | Staffordshire Bull Terrier | Elevated | Normal | [2][9] |
| L-2-Hydroxyglutaric Acid | Urine | Yorkshire Terrier | Elevated | Normal | [3] |
Experimental Protocol: Quantification of L-2-Hydroxyglutaric Acid by GC-MS
This protocol provides a general framework for the analysis of L-2-HG in canine urine using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation:
- Thaw frozen urine samples to room temperature.
- Centrifuge the urine to remove any particulate matter.
- Take an aliquot of the supernatant for analysis. The volume may be normalized to the creatinine concentration.
2. Internal Standard Addition:
- Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled L-2-HG) to each sample, calibrator, and quality control sample.
3. Extraction:
- Acidify the urine samples with hydrochloric acid.
- Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Repeat the extraction for a total of two or three times.
- Pool the organic extracts.
4. Derivatization:
- Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
- Reconstitute the residue in a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) to create volatile trimethylsilyl (TMS) derivatives of the organic acids.
- Incubate at a specified temperature (e.g., 70°C) for a set time to ensure complete derivatization.
5. GC-MS Analysis:
- Gas Chromatograph:
- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
- Injector: Split/splitless injector, with an appropriate injection volume (e.g., 1 µL).
- Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 80°C and ramping up to 280°C.
- Mass Spectrometer:
- Ionization: Electron impact (EI) ionization.
- Acquisition Mode: Can be run in either full scan mode to identify all compounds or selected ion monitoring (SIM) mode for targeted quantification of L-2-HG and the internal standard.
- Data Analysis: Identify the L-2-HG peak based on its retention time and mass spectrum. Quantify the concentration by comparing the peak area of L-2-HG to the peak area of the internal standard and referencing a calibration curve.
Genetic Testing
Genetic testing is used to confirm the diagnosis in affected dogs, identify carriers, and for breeding management.
Experimental Protocol: L2HGDH Gene Sequencing
1. DNA Extraction:
- Extract genomic DNA from a whole blood sample using a commercially available DNA extraction kit.
2. PCR Amplification:
- Amplify the exons and flanking intron regions of the canine L2HGDH gene using polymerase chain reaction (PCR).
- Primer Sequences (for Staffordshire Bull Terrier Exon 10):
- The specific primer sequences for amplifying exon 10 of the canine L2HGDH gene can be found in the publication by Penderis et al. (2007) in the Journal of Medical Genetics.[5]
- PCR Conditions:
- An initial denaturation step (e.g., 95°C for 5 minutes).
- 30-35 cycles of:
- Denaturation (e.g., 95°C for 30 seconds).
- Annealing (e.g., 55-60°C for 30 seconds - temperature to be optimized based on primers).
- Extension (e.g., 72°C for 1 minute).
- A final extension step (e.g., 72°C for 10 minutes).
3. PCR Product Purification:
- Purify the PCR products to remove unincorporated primers and dNTPs using a commercial PCR purification kit.
4. DNA Sequencing:
- Sequence the purified PCR products using Sanger sequencing.
- Analyze the sequencing data to identify the presence of the known mutations in the L2HGDH gene.
Signaling Pathways and Pathophysiology
The accumulation of L-2-HG is believed to induce neurotoxicity through the generation of oxidative stress.[1] L-2-HG can interfere with mitochondrial function, leading to the production of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to neuronal cell death.[1]
Logical Relationship: L-2-HG Induced Oxidative Stress
Caption: Proposed mechanism of L-2-HG induced neurotoxicity.
Experimental Workflow: Diagnosis and Characterization
Caption: Workflow for the diagnosis of canine L-2-HGA.
Conclusion
The spontaneous canine model of L-2-hydroxyglutaric aciduria is a highly valuable tool for advancing our understanding of this debilitating neurometabolic disease. This guide provides a foundational framework for researchers and drug development professionals to utilize this model effectively. The detailed protocols for neurological assessment, biochemical analysis, and genetic testing, along with the summarized quantitative data, offer a practical resource for designing and implementing preclinical studies aimed at developing novel therapies for L-2-HGA.
References
- 1. Induction of oxidative stress by L-2-hydroxyglutaric acid in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia-Mediated Increases in L-2-hydroxyglutarate Coordinate the Metabolic Response to Reductive Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.csu.edu.au [cdn.csu.edu.au]
- 4. L-2-hydroxyglutaric aciduria: characterisation of the molecular defect in a spontaneous canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. l‐2‐hydroxyglutaric aciduria: characterisation of the molecular defect in a spontaneous canine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. combibreed.com [combibreed.com]
- 8. embarkvet.com [embarkvet.com]
- 9. vettimes.co.uk [vettimes.co.uk]
- 10. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes & Protocols for In Vivo Studies of L-2-Hydroxyglutaric Acid in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of key findings and detailed protocols from in vivo studies investigating the effects of L-2-Hydroxyglutaric acid (L-2-HG) in rat models. The information is intended to guide researchers in designing and executing similar experiments to understand the pathophysiology of L-2-hydroxyglutaric aciduria (L-2-HGA) and to evaluate potential therapeutic interventions.
Introduction
L-2-hydroxyglutaric aciduria is a rare autosomal recessive neurometabolic disorder characterized by the accumulation of L-2-HG in the cerebrospinal fluid, plasma, and urine. The disease leads to progressive neurodegeneration, with symptoms including psychomotor retardation, seizures, and ataxia. Rat models are crucial for investigating the neurotoxic mechanisms of L-2-HG and for preclinical testing of therapeutic strategies. The primary mechanism of L-2-HG-induced neurotoxicity appears to be the induction of oxidative stress and excitotoxicity.[1][2][3]
Summary of Quantitative Data
The following tables summarize the key quantitative findings from in vivo and in vitro studies using rat models. These data highlight the significant biochemical and cellular alterations induced by L-2-HG.
Table 1: Effects of L-2-HG on Oxidative Stress Markers in Rat Brain
| Parameter | Brain Region | L-2-HG Concentration/Dose | Effect | Reference |
| Reduced Glutathione (GSH) | Striatum | Acute intrastriatal injection | Significantly decreased | [1] |
| Total Glutathione (tGS) | Striatum | Acute intrastriatal injection | Significantly decreased | [1] |
| Glutathione Peroxidase (GPx) Activity | Striatum | Acute intrastriatal injection | Significantly decreased | [1] |
| Glutathione Reductase (GR) Activity | Striatum | Acute intrastriatal injection | Significantly decreased | [1] |
| Oxidized Glutathione (GSSG) | Striatum | Acute intrastriatal injection | Increased | [1] |
| Malondialdehyde (MDA) | Striatum | Acute intrastriatal injection | Increased | [1] |
| 2',7'-dichlorofluorescein (DCFH) oxidation | Striatum | Acute intrastriatal injection | Increased | [1] |
| Hydrogen Peroxide (H2O2) Production | Striatum | Acute intrastriatal injection | Increased | [1] |
| Reactive Oxygen Species (ROS) | Cerebral Cortex (neonatal) | Intracerebral administration | Markedly induced | [3][4] |
| Lipid Peroxidation | Cerebral Cortex (neonatal) | Intracerebral administration | Increased | [3][4] |
| Protein Oxidation (Carbonyl formation) | Cerebral Cortex (neonatal) | Intracerebral administration | Increased | [3][4] |
| Sulfhydryl Content | Cerebral Cortex (neonatal) | Intracerebral administration | Decreased | [3][4] |
| Thiobarbituric acid-reactive substances (TBA-RS) | Cerebellum & Cerebral Cortex (in vitro) | Not specified | Significantly increased | [2] |
| Protein Carbonyl Formation (PCF) | Cerebellum & Cerebral Cortex (in vitro) | Not specified | Significantly increased | [2] |
| Total Antioxidant Reactivity (TAR) | Cerebellum (in vitro) | Not specified | Markedly decreased | [2] |
Table 2: Effects of L-2-HG on the Glutamatergic System in Rat Cerebral Cortex
| Parameter | L-2-HG Concentration | Effect | Reference |
| Na+-dependent L-[3H]glutamate uptake by synaptosomes | 0.1-1 mM | Significantly increased | [5][6] |
| Na+-independent L-[3H]glutamate uptake by synaptic vesicles | 0.1-1 mM | Significantly increased | [5][6] |
| Basal and potassium-induced release of L-[3H]glutamate by synaptosomes | 0.1-1 mM | No alteration | [5][6] |
| L-[3H]glutamate binding to synaptic plasma membranes | 0.1-1 mM | No alteration | [5][6] |
Table 3: Histopathological Alterations Induced by L-2-HG in Rat Brain
| Brain Region | Histopathological Finding | Reference |
| Striatum | Intense vacuolation, lymphocyte and macrophage infiltrates, eosinophilic granular bodies, necrosis, reactive astrogliosis (increased GFAP), reduction of neuronal population (decreased NeuN) | [1] |
| Cerebellum | Macrophage infiltrates, less intense vacuolation and lymphocytic infiltration | [1] |
| Cerebral Cortex (neonatal) | Vacuolation and edema | [4] |
| Striatum (neonatal) | Less intense alterations than cerebral cortex | [4] |
Experimental Protocols
Protocol 1: Acute In Vivo Intracerebral Administration of L-2-HG in Adolescent Rats
This protocol is based on the methodology described by Polleto, et al. (2015).[1]
Objective: To investigate the acute effects of L-2-HG on redox homeostasis and to assess long-term histopathological changes in the striatum and cerebellum of adolescent rats.
Materials:
-
Male adolescent Wistar rats (30-45 days old)
-
L-2-hydroxyglutaric acid (L-2-HG)
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Reagents for oxidative stress assays (GSH, GSSG, GPx, GR, SOD, Catalase, MDA, DCFH-DA, H2O2)
-
Reagents for histopathology (formalin, paraffin, hematoxylin and eosin, antibodies for GFAP and NeuN)
Procedure:
-
Animal Preparation: Anesthetize the rats and place them in a stereotaxic frame.
-
L-2-HG Administration:
-
For intrastriatal injection, use the following coordinates from bregma: AP +0.2 mm, ML ±2.8 mm, DV -4.5 mm.
-
For intracerebellar injection, use the following coordinates from bregma: AP -11.0 mm, ML ±2.0 mm, DV -3.5 mm.
-
Inject 2 µL of L-2-HG solution (concentration to be optimized, e.g., in the study, a specific amount was injected to elicit an effect) or saline (control) into the target brain region over 2 minutes.
-
Leave the needle in place for an additional 2 minutes to prevent reflux.
-
-
Short-term Biochemical Analysis (30 minutes post-injection):
-
Euthanize the rats and dissect the striatum and cerebellum.
-
Homogenize the tissues and perform assays for oxidative stress markers (GSH, tGS, GPx, GR, GSSG, MDA, DCFH oxidation, H2O2 production).
-
-
Long-term Histopathological Analysis (7 days post-injection):
-
Anesthetize the rats and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix in paraformaldehyde.
-
Process the brains for paraffin embedding and sectioning.
-
Perform Hematoxylin and Eosin (H&E) staining to observe general morphology.
-
Perform immunohistochemistry for GFAP (to assess astrogliosis) and NeuN (to assess neuronal population).
-
Protocol 2: In Vivo Intracerebral Administration of L-2-HG in Neonatal Rats
This protocol is adapted from the study by Kolker, et al., which investigated the effects of L-2-HG on redox homeostasis and histopathology in the developing brain.[3][4]
Objective: To evaluate the impact of L-2-HG on oxidative stress and brain tissue integrity in neonatal rats.
Materials:
-
Wistar rat pups (postnatal day 1)
-
L-2-hydroxyglutaric acid (L-2-HG)
-
Saline solution (0.9% NaCl)
-
Microsyringe
-
Reagents for oxidative stress assays (DCFH-DA, MDA, carbonyl formation, sulfhydryl content, GSH)
-
Reagents for histopathology (formalin, paraffin, hematoxylin and eosin)
Procedure:
-
Animal Preparation: On postnatal day 1, administer L-2-HG or saline to the rat pups.
-
L-2-HG Administration:
-
Perform an intracerebral injection of L-2-HG or saline. The original study should be consulted for the precise coordinates and injection volume appropriate for neonatal rats.
-
-
Biochemical Analysis:
-
At a designated time point post-injection, euthanize the pups and dissect the cerebral cortex and striatum.
-
Homogenize the tissues and perform assays to measure:
-
Reactive oxygen species generation (DCFH oxidation).
-
Lipid peroxidation (MDA levels).
-
Protein oxidation (carbonyl formation and sulfhydryl content).
-
Antioxidant defenses (GSH levels).
-
-
-
Histopathological Analysis:
-
At a designated time point post-injection, euthanize the pups and fix the brains in formalin.
-
Process the brains for paraffin embedding and sectioning.
-
Perform H&E staining to assess for histopathological changes such as vacuolation and edema.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the proposed signaling pathway of L-2-HG-induced neurotoxicity and a general experimental workflow.
Caption: Proposed signaling pathway of L-2-HG-induced neurotoxicity.
Caption: General experimental workflow for in vivo L-2-HG studies in rats.
References
- 1. In vivo intracerebral administration of L-2-hydroxyglutaric acid provokes oxidative stress and histopathological alterations in striatum and cerebellum of adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of oxidative stress by L-2-hydroxyglutaric acid in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Evidence that In Vivo Intracerebral Administration of L-2-Hydroxyglutaric Acid to Neonatal Rats Provokes Disruption of Redox Status and Histopathological Abnormalities in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Effects of L-2-hydroxyglutaric acid on various parameters of the glutamatergic system in cerebral cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling Metabolic Pathways: Applications of Carbon-13 Labeled L-2-Hydroxyglutaric Acid Disodium Salt
For researchers, scientists, and drug development professionals, Carbon-13 (¹³C) labeled L-2-Hydroxyglutaric acid (L-2-HG) disodium salt has emerged as a critical tool for elucidating complex metabolic and signaling pathways, particularly in the context of cancer and inborn errors of metabolism. Its use as a stable isotope tracer allows for precise tracking and quantification of metabolic fluxes, providing invaluable insights into disease mechanisms and potential therapeutic targets.
L-2-hydroxyglutarate, an enantiomer of D-2-hydroxyglutarate, is increasingly recognized as an oncometabolite, a small molecule that can drive the development and progression of cancer.[1][2] Elevated levels of L-2-HG have been notably implicated in clear cell renal cell carcinoma (ccRCC) and are associated with poor patient prognosis.[2] The carbon-13 isotope label on L-2-Hydroxyglutaric acid disodium salt enables researchers to introduce a traceable form of this metabolite into biological systems and monitor its fate and effects using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Core Applications:
-
Metabolic Flux Analysis (MFA): ¹³C-L-2-HG is instrumental in tracing the flow of carbon atoms through metabolic pathways. By tracking the incorporation of ¹³C into downstream metabolites, researchers can quantify the rates of metabolic reactions and understand how pathways are rewired in disease states.[3][4]
-
Biomarker Quantification: As a stable isotope-labeled internal standard, ¹³C-L-2-HG allows for the accurate and precise quantification of endogenous L-2-HG levels in various biological samples, including tissues, plasma, and urine, using methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][6][7]
-
Elucidation of Pathogenic Mechanisms: By introducing labeled L-2-HG, scientists can study its impact on cellular processes. L-2-HG is known to competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, leading to epigenetic alterations and changes in cell signaling.[1][8]
Signaling Pathway Involvement
L-2-HG accumulation, often due to the downregulation of the enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH), triggers a cascade of events that contribute to tumorigenesis.[2] It acts as an epigenetic modifier by inhibiting enzymes such as TET methylcytosine dioxygenases and Jumonji-C (JmjC) domain-containing histone demethylases.[1][2] This inhibition leads to DNA and histone hypermethylation, altering gene expression and promoting a malignant phenotype.[1][2] Furthermore, the oncometabolite has been shown to activate the mTOR signaling pathway, a central regulator of cell growth and proliferation.[8][9]
Application Notes and Protocols
Application Note 1: Quantitative Analysis of L-2-Hydroxyglutarate in Biological Samples using LC-MS/MS
This protocol outlines the use of ¹³C₅-labeled this compound salt as an internal standard for the accurate quantification of L-2-HG in plasma samples.
Experimental Workflow Diagram
Protocol: LC-MS/MS Quantification of L-2-HG
-
Sample Preparation:
-
To 50 µL of plasma, add 5 µL of a known concentration of ¹³C₅-L-2-Hydroxyglutaric acid disodium salt solution as an internal standard.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Extraction:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant completely under a gentle stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a chiral column (e.g., Astec CHIROBIOTIC R) to separate D- and L-2-HG enantiomers.[10] A typical mobile phase could be a gradient of ammonium acetate in water and acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both endogenous L-2-HG and the ¹³C₅-labeled internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Generate a standard curve using known concentrations of unlabeled L-2-HG spiked into a surrogate matrix.
-
Calculate the concentration of L-2-HG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Quantitative Data from Literature
| Parameter | Value | Biological System | Reference |
| L-2-HG concentration in ccRCC tumors | Elevated vs. normal tissue | Human | [2] |
| L-2-HG levels in hypoxic cells | Increased accumulation | Mammalian cell lines | [11] |
| Inter- and intra-assay CVs for LC-MS/MS | 3.4% to 6.2% | Human urine | [5] |
| Mean recovery for LC-MS/MS | 94% | Human urine | [5] |
Application Note 2: Tracing L-2-Hydroxyglutarate Metabolism with ¹³C NMR Spectroscopy
This protocol describes the use of ¹³C-labeled L-2-Hydroxyglutaric acid to trace its metabolic fate in cultured cells using NMR spectroscopy.
Experimental Workflow Diagram
Protocol: ¹³C NMR Metabolic Tracing
-
Cell Culture and Labeling:
-
Culture cells of interest to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of ¹³C-L-2-Hydroxyglutaric acid disodium salt.
-
Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled compound.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by washing the cells with ice-cold saline and adding ice-cold methanol.
-
Scrape the cells and perform a metabolite extraction, for example, using a methanol/chloroform/water extraction method.
-
Separate the polar (containing L-2-HG and its metabolites) and non-polar phases by centrifugation.
-
-
NMR Sample Preparation:
-
Collect the polar phase and lyophilize to dryness.
-
Reconstitute the dried metabolites in a deuterated buffer (e.g., phosphate buffer in D₂O) suitable for NMR analysis.
-
-
NMR Data Acquisition:
-
Data Analysis:
-
Process the NMR spectra using appropriate software.
-
Identify the resonances corresponding to ¹³C-labeled metabolites by comparing the spectra to databases and control spectra.
-
Quantify the ¹³C enrichment in different metabolite pools to determine the metabolic fate of L-2-HG.
-
Expected Quantitative Insights
| Measurement | Description | Analytical Technique | Reference |
| Isotopic Enrichment | Percentage of a metabolite pool that is labeled with ¹³C. | NMR, Mass Spectrometry | [4][14] |
| Flux Ratios | Relative rates of converging or branching metabolic pathways. | ¹³C Metabolic Flux Analysis | [3][15] |
| Positional Isotopomer Analysis | Determination of the specific carbon atoms that are labeled within a metabolite. | NMR | [13][14] |
By leveraging the power of stable isotope labeling, carbon-13 this compound salt provides a robust platform for researchers to dissect the intricate roles of this oncometabolite in health and disease, paving the way for the development of novel diagnostic and therapeutic strategies.
References
- 1. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 2. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 5. Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Hydroxyglutarate in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The oncometabolite 2-hydroxyglutar ... | Article | H1 Connect [archive.connect.h1.co]
- 10. 2-Hydroxyglutarates Analysis by LCMS [sigmaaldrich.com]
- 11. Hypoxia Induces Production of L-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Automated analysis for multiplet identification from ultra-high resolution 2D- 1H, 13C-HSQC NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes: L-2-Hydroxyglutarate Treatment of Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-2-Hydroxyglutarate (L-2-HG) is an endogenous metabolite structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG).[1] In certain pathological conditions, such as the rare inherited neurometabolic disorder L-2-hydroxyglutaric aciduria, L-2-HG accumulates to high levels, leading to severe neurological symptoms.[2] In the context of cancer, 2-hydroxyglutarate (both L- and D-enantiomers) is recognized as an oncometabolite that can influence cellular metabolism and epigenetic regulation.[1][3] It competitively inhibits α-KG-dependent dioxygenases, which are crucial enzymes involved in various cellular processes, including histone and DNA demethylation and the regulation of the hypoxia-inducible factor (HIF-1α) pathway.[1][4][5] These application notes provide a summary of the observed effects and detailed protocols for studying the impact of L-2-HG on neuroblastoma cell lines, primarily focusing on the human SH-SY5Y cell line.
Summary of L-2-Hydroxyglutarate Effects on Neuroblastoma Cells
Studies on the human neuroblastoma cell line SH-SY5Y reveal that L-2-hydroxyglutarate primarily modulates cellular metabolism rather than inducing immediate cytotoxicity at physiological concentrations.[2] The key observed effects are a shift towards anaerobic metabolism and altered nutrient utilization.[2][4]
Metabolic Reprogramming:
-
Stimulation of Anaerobic Glycolysis: Treatment with L-2-HG leads to an increase in anaerobic glucose metabolism.[2][4]
-
Inhibition of Amino Acid Uptake: The uptake of several essential amino acids from the culture media is inhibited.[2][4]
-
Altered Catabolism: L-2-HG decreases the cells' ability to catabolize leucine-derived carbon atoms and generate ketone bodies.[2][5]
Cytotoxicity:
-
At a concentration of 0.1 mM, L-2-HG showed no significant effect on the survival rate or total protein content of SH-SY5Y cells after 48 hours of incubation.[2]
-
Notably, cytotoxic effects on animal neuronal cells have been observed at much higher concentrations, around 10 mM.[2]
Data Presentation
The following tables summarize the quantitative data from studies on SH-SY5Y neuroblastoma cells treated with L-2-hydroxyglutarate.
Table 1: L-2-Hydroxyglutarate (L-2-HG) Disposal Rate by SH-SY5Y Cells[2]
| Treatment Duration | Specific Disposal Rate (µmol·h⁻¹·mg⁻¹ of cellular protein) |
| 24 hours | 0.86 ± 0.28 |
| 48 hours | Statistically insignificant change from 24h |
Table 2: Effect of 2-Hydroxyglutarate Enantiomers on Lactate Dehydrogenase (LDH) Activity in SH-SY5Y Cell Lysates[2]
| Treatment | Duration | Specific LDH Activity (µkat·mg⁻¹ of protein) | Effect Description |
| Control | 24 h | 1.39 ± 0.11 | Baseline |
| L-2-HG (0.1 mM) | 24 h | 1.34 ± 0.12 | No significant inhibitory effect |
| D-2-HG (0.1 mM) | 24 h | 1.15 ± 0.10 | Inhibition of LDH activity |
| Control | 48 h | 1.39 ± 0.11 | Baseline |
| L-2-HG (0.1 mM) | 48 h | 1.45 ± 0.14 | No significant inhibitory effect |
| D-2-HG (0.1 mM) | 48 h | 1.33 ± 0.12 | No significant inhibitory effect after prolonged incubation |
Experimental Protocols
Protocol 1: Neuroblastoma Cell Culture and L-2-HG Treatment
This protocol is based on methodologies for the SH-SY5Y cell line.[2]
1. Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco’s Modified Eagle’s Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
L-2-Hydroxyglutaric acid, disodium salt
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)
-
Cell culture flasks (T-75) and plates (6-well, 24-well)
-
Humidified incubator (37°C, 5% CO₂)
2. Cell Culture:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.
3. L-2-HG Treatment:
-
Prepare a sterile stock solution of L-2-hydroxyglutarate (e.g., 100 mM in water).
-
Seed SH-SY5Y cells into culture plates at the desired density (e.g., 1 x 10⁵ cells/well in a 6-well plate). Allow cells to attach for 24 hours.
-
Remove the existing medium and replace it with fresh culture medium containing the desired final concentration of L-2-HG (e.g., 0.1 mM). Include a vehicle-treated control group.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
After incubation, collect the culture medium for metabolic analysis and lyse the cells for protein or enzyme activity assays.
Protocol 2: Analysis of Metabolite Consumption and Production via ¹H-NMR
1. Objective: To analyze changes in extracellular metabolites (e.g., glucose, lactate, amino acids) in the culture medium following L-2-HG treatment.[2][4]
2. Procedure:
-
Following the treatment period from Protocol 1, collect the culture medium from both control and treated wells.
-
Centrifuge the medium at 500 x g for 5 minutes to pellet any detached cells or debris.
-
Transfer the supernatant to a new tube and store at -80°C until analysis.
-
For ¹H-NMR spectroscopy, prepare the samples by mixing a defined volume of the culture medium with a deuterium oxide (D₂O) buffer solution containing a known concentration of an internal standard (e.g., TSP or DSS).
-
Acquire ¹H-NMR spectra on a high-resolution NMR spectrometer (e.g., 600 MHz or higher).
-
Process the spectra and quantify the relative concentrations of metabolites by integrating the areas of their characteristic peaks relative to the internal standard.
Protocol 3: Lactate Dehydrogenase (LDH) Activity Assay
1. Objective: To measure the specific activity of LDH in cell lysates.[2]
2. Procedure:
-
After L-2-HG treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate) and determine the total protein concentration using a Bradford or BCA assay.
-
Measure LDH activity spectrophotometrically by monitoring the rate of NADH oxidation at 340 nm in the presence of pyruvate.
-
Calculate the specific activity as units of enzyme activity per milligram of total protein (e.g., µkat/mg).
Visualizations
Signaling Pathways and Workflows
Caption: Metabolic shifts in neuroblastoma cells induced by L-2-Hydroxyglutarate.
Caption: General mechanisms of L-2-HG as an oncometabolite.
Caption: Workflow for analyzing L-2-HG's effect on neuroblastoma cells.
References
- 1. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 2. Both Enantiomers of 2-Hydroxyglutarate Modulate the Metabolism of Cultured Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Both Enantiomers of 2-Hydroxyglutarate Modulate the Metabolism of Cultured Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: L-2-Hydroxyglutarate (L-2-HG) Mouse Models for Metabolic and Neurological Research
Introduction
L-2-hydroxyglutaric aciduria (L2HGA) is a rare, autosomal recessive neurometabolic disorder characterized by the accumulation of L-2-hydroxyglutarate (L-2-HG) in tissues and body fluids.[1][2][3] The condition is caused by mutations in the L2HGDH gene, which encodes the mitochondrial enzyme L-2-hydroxyglutarate dehydrogenase responsible for degrading L-2-HG.[2][3][4] The resulting L-2-HG buildup leads to progressive brain damage, developmental delay, cerebellar ataxia, and epilepsy.[2][5][6] To investigate the pathophysiology of L2HGA and explore potential therapeutic strategies, mouse models with targeted disruption of the L2hgdh gene have been developed. These models are invaluable tools for studying the systemic effects of L-2-HG accumulation on metabolism, neurogenesis, and tumorigenesis.[1][7][8]
Available Mouse Models: L2hgdh Knockout (KO)
The primary models used in research are L2hgdh knockout (KO) mice, which recapitulate key biochemical and pathological features of the human disease. These models have been generated using two main strategies:
-
PiggyBac Transposon Insertion: This method involves inserting a transposon between exons 1 and 2 of the L2hgdh gene, leading to a complete loss of L2HGDH protein expression.[1]
-
Gene-Trap Insertion: This technique utilizes a gene-trap vector containing a splice-acceptor sequence that, when inserted into an intron (e.g., intron 3), disrupts downstream transcription and produces a non-functional fusion protein.[7][9]
Both approaches successfully create a null allele, resulting in robust accumulation of L-2-HG and allowing for detailed study of its downstream consequences.
Data Presentation: Phenotypic Summary
The following tables summarize the quantitative data from studies characterizing L2hgdh KO mouse models.
Table 1: L-2-Hydroxyglutarate Levels in L2hgdh KO Mice
| Tissue/Fluid | L-2-HG Concentration (KO) | L-2-HG Concentration (Wild-Type) | Reference |
|---|---|---|---|
| Brain/Cerebrum | ≈ 3.5 - 4.0 µmol/g | Undetectable | [1][7] |
| Testis | ≈ 3.5 µmol/g | ≈ 0.35 µmol/g | [7][10] |
| Liver | Variable, lower than brain | Undetectable | [7] |
| Kidney | Variable, lower than brain | Undetectable | [7] |
| Spleen | Variable, lower than brain | Undetectable | [7] |
| Plasma | ≈ 50 µM | Not specified | [1] |
| Urine (Male) | ≈ 6.5 ± 0.6 mmol/mol creatinine | Not specified | [7] |
| Urine (Female) | ≈ 4.9 ± 0.3 mmol/mol creatinine | Not specified |[7] |
Table 2: Pathophysiological Phenotypes of L2hgdh KO Mice
| Phenotype | Observation in KO Mice | Age of Onset | Reference |
|---|---|---|---|
| Body Weight | Reduced compared to wild-type | Age-dependent loss | [1][11] |
| Survival | Premature death | 48-72 weeks (12-18 months) | [1][11] |
| Locomotor Activity | Significantly decreased | 45-55 weeks | [1] |
| Brain Weight | Significantly increased | > 1 year | [1] |
| Cerebrum Surface Area | 20-25% increase | 14 months | [1] |
| Cerebellum Surface Area | 15-20% reduction | 14 months | [1] |
| Cell Number (Cortex) | 35-45% increase in nuclei | 240 days | [1][12] |
| Cell Number (Corpus Callosum) | 3.5- to 4.5-fold increase in nuclei | 240 days | [1][12] |
| Neuropathology | White matter abnormalities, gliosis, neuroinflammation | Age-dependent | [1][8] |
| Testis | Testicular atrophy | Age-dependent | [1] |
| Amino Acid Metabolism | Increased lysine and arginine in the brain | Adult |[7][13] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Generation of L2hgdh Knockout Mice
This protocol provides a general overview of the two primary methods used.
A. PiggyBac Transposon-Mediated Insertion [1]
-
Principle: A modified piggyBac transposon carrying a reporter gene (e.g., RFP) is inserted into the L2hgdh allele, typically between exon 1 and exon 2, to disrupt gene function.[1]
-
Procedure:
-
Design and construct a piggyBac transposon vector targeting the L2hgdh gene.
-
Co-inject the transposon vector and piggyBac transposase mRNA into fertilized mouse oocytes (e.g., from FVB strain mice).
-
Transfer the injected oocytes into pseudopregnant female mice.
-
Screen offspring for germline transmission of the transposon insertion via PCR genotyping and reporter gene expression (if applicable).
-
Establish heterozygous (L2hgdh+/-) founder lines and intercross them to generate homozygous knockout (L2hgdh-/-) mice.
-
Confirm the absence of L2HGDH protein in various tissues from KO mice using Western blot analysis.[1]
-
-
Principle: Embryonic stem (ES) cells containing a random gene-trap vector insertion within the L2hgdh gene are used to create chimeric mice. The vector contains a splice-acceptor site and a reporter/selection cassette (e.g., β-geo), which truncates the L2HGDH protein.[7][9]
-
Procedure:
-
Obtain ES cells (e.g., 129/Ola strain) with a confirmed gene-trap insertion in the L2hgdh gene from a repository like the Mutant Mouse Regional Resource Centers (MMRRC).[7]
-
Perform microinjection of the targeted ES cells into blastocysts from a suitable mouse strain (e.g., C57BL/6).
-
Transfer the blastocysts into pseudopregnant recipient females.
-
Identify chimeric offspring (e.g., by coat color) and mate them with wild-type mice to test for germline transmission.
-
Genotype the F1 generation using PCR with primers specific for the wild-type and mutated alleles to identify heterozygotes.[7][9]
-
Intercross heterozygous mice to produce homozygous KO mice.
-
Protocol 2: Measurement of L-2-HG by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used for the accurate quantification of L-2-HG in various biological samples.[1][14]
-
Materials:
-
Tissues, plasma, or urine collected from mice.
-
Internal standard (e.g., a stable isotope-labeled 2-HG).
-
Derivatization agent (e.g., MTBSTFA with 1% TBDMCS).
-
Solvents: Methanol, Chloroform, Acetonitrile.
-
GC-MS system.
-
-
Procedure:
-
Sample Preparation:
-
Tissues: Homogenize frozen tissue samples in a methanol/water solution.
-
Plasma/Urine: Thaw samples on ice. For urine, normalize concentrations to creatinine levels, measured separately.[1]
-
-
Metabolite Extraction:
-
Add a known amount of internal standard to each sample.
-
Perform a biphasic extraction by adding chloroform and water. Vortex and centrifuge to separate the polar (upper aqueous layer) and non-polar phases.
-
Collect the upper aqueous/polar layer containing L-2-HG.
-
-
Derivatization:
-
Dry the extracted metabolites under a stream of nitrogen gas.
-
Re-suspend the dried extract in a solvent like acetonitrile.
-
Add the derivatization agent and incubate at an elevated temperature (e.g., 70-100°C) to create a volatile derivative of L-2-HG suitable for GC.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Separate metabolites on an appropriate GC column.
-
Detect and quantify the specific ions corresponding to the derivatized L-2-HG and the internal standard using the mass spectrometer.
-
-
Quantification: Calculate the concentration of L-2-HG in the original sample by comparing its peak area to that of the known amount of internal standard.
-
Protocol 3: Metabolic Phenotyping of Mice
These assays are critical for understanding the systemic metabolic consequences of L-2-HG accumulation.
-
A. Body Composition Analysis: [1]
-
Apparatus: Time-domain nuclear magnetic resonance (TD-NMR) analyzer (e.g., Bruker's minispec).
-
Procedure: Perform non-destructive measurement of whole-body fat and lean mass in conscious mice according to the manufacturer's instructions. Monitor body composition at different ages to assess age-dependent changes.[1]
-
-
B. Glucose Tolerance Test (GTT): [15][16]
-
Procedure:
-
Measure baseline blood glucose from the tail vein.
-
Administer an intraperitoneal (IP) injection of D-glucose (e.g., 2 g/kg of lean body mass).[16][17]
-
Measure blood glucose levels at specified time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot glucose concentration over time and calculate the area under the curve (AUC) to assess glucose clearance.
-
-
C. Insulin Tolerance Test (ITT): [15]
-
Procedure:
-
Perform the test in the fed state to avoid hypoglycemia.
-
Measure baseline blood glucose.
-
Administer an IP injection of insulin (e.g., 0.75 U/kg body weight).
-
Measure blood glucose at specified time points post-injection (e.g., 15, 30, 45, and 60 minutes) to assess insulin sensitivity.
-
-
Protocol 4: Neuropathological Analysis
These methods are used to evaluate the structural brain abnormalities that are hallmarks of L2HGA.
-
A. Magnetic Resonance Imaging (MRI): [1]
-
Apparatus: High-field MRI system for small animals (e.g., 7.0 T).
-
Procedure:
-
Anesthetize the mouse.
-
Position the animal in the MRI scanner.
-
Acquire T2-weighted images to visualize brain structures and identify abnormalities such as leukoencephalopathy, vacuolations, and changes in brain volume.[1]
-
Analyze images to quantify the surface area of different brain regions (e.g., cerebrum, cerebellum).[1]
-
-
-
B. Histology and Immunofluorescence: [1]
-
Procedure:
-
Perfuse the mouse with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose solution.
-
Section the brain using a cryostat or vibratome.
-
For general morphology: Perform Hematoxylin and Eosin (H&E) staining to observe overall tissue structure and identify vacuolations.
-
For cell counting and analysis: Perform DAPI staining to label cell nuclei and quantify cell density in specific brain regions.[1]
-
For specific cell types: Use antibodies against cell-specific markers (e.g., GFAP for astrocytes, Iba1 for microglia, Olig2 for oligodendrocytes) to assess gliosis, neuroinflammation, and changes in oligodendrocyte progenitor cells via immunofluorescence.[1]
-
-
References
- 1. L2hgdh Deficiency Accumulates l-2-Hydroxyglutarate with Progressive Leukoencephalopathy and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-2-Hydroxyglutaric Aciduria – FIT [krebs-praedisposition.de]
- 3. L2HGA - L-2-hydroxyglutaric aciduria - Alex - The Leukodystrophy Charity [alextlc.org]
- 4. metabolicsupportuk.org [metabolicsupportuk.org]
- 5. Progress in understanding 2-hydroxyglutaric acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpedres.org [jpedres.org]
- 7. A Mouse Model of L-2-Hydroxyglutaric Aciduria, a Disorder of Metabolite Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Mouse Model of L-2-Hydroxyglutaric Aciduria, a Disorder of Metabolite Repair | PLOS One [journals.plos.org]
- 10. dial.uclouvain.be [dial.uclouvain.be]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PATH-22. THE DEVELOPMENT OF A NEW ASSAY TO MEASURE 2-HYDROXYGLUTARATE (2-hg) ENANTIOMER LEVELS AND THE UTILITY OF 2-hg AS A BIOMARKER FOR MANAGEMENT OF IDH MUTANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Metabolomic analysis of insulin resistance across different mouse strains and diets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolite Profiling in a Diet-Induced Obesity Mouse Model and Individuals with Diabetes: A Combined Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Derivatization of 2-Hydroxyglutarate for Quantitative Analysis by Gas Chromatography-Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the chiral derivatization of D- and L-2-hydroxyglutarate (2-HG) in biological samples for subsequent quantitative analysis by gas chromatography-mass spectrometry (GC-MS). 2-Hydroxyglutarate is a critical oncometabolite, and the accurate quantification of its enantiomers is essential for research in cancer biology and inborn errors of metabolism. The described method is a two-step derivatization process involving esterification with a chiral alcohol followed by acylation to yield volatile diastereomers that can be resolved on a standard achiral GC column. This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
2-Hydroxyglutarate (2-HG) exists as two enantiomers, D-2-HG and L-2-HG. In healthy individuals, both enantiomers are present at low levels. However, mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes, commonly found in certain cancers like gliomas and acute myeloid leukemia, lead to the accumulation of D-2-HG.[1][2] Conversely, L-2-HG accumulation is associated with a rare inherited neurometabolic disorder known as L-2-hydroxyglutaric aciduria. Therefore, the ability to separate and accurately quantify these enantiomers is crucial for both clinical research and the development of targeted therapies.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of small molecules. However, the direct analysis of 2-HG by GC-MS is challenging due to its low volatility. Derivatization is necessary to convert 2-HG into a more volatile and thermally stable compound. To separate the enantiomers on a standard achiral GC column, a chiral derivatizing agent is employed to create diastereomers with distinct chromatographic properties. This application note details a robust two-step chiral derivatization protocol for the analysis of 2-HG enantiomers.
Principle of the Method
The protocol involves a two-step derivatization procedure. First, the carboxyl group of 2-HG is esterified with a chiral alcohol, such as (+)-octan-2-ol or a chiral butanol, to form diastereomeric esters. In the second step, the hydroxyl group of the 2-HG esters is acylated, typically with trifluoroacetic anhydride (TFAA), to increase volatility and improve chromatographic peak shape. The resulting diastereomeric derivatives of D- and L-2-HG can then be separated on a standard, non-chiral GC column and quantified by mass spectrometry.
Materials and Reagents
-
D-2-Hydroxyglutaric acid disodium salt
-
L-2-Hydroxyglutaric acid disodium salt
-
Internal Standard (IS): (R,S)-[2,3,3-²H₃]-2-hydroxyglutarate or other suitable stable isotope-labeled 2-HG
-
(+)-Octan-2-ol
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Ethyl acetate
-
Methanol
-
Acetonitrile
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Nitrogen gas, high purity
-
Biological matrix (e.g., serum, urine)
Experimental Protocol
Sample Preparation (Serum/Urine)
-
To 100 µL of serum or urine in a glass tube, add the internal standard solution.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new glass tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 50°C.
Chiral Derivatization
Step 1: Esterification with Chiral Alcohol
-
To the dried residue, add 200 µL of a 1.5 M solution of HCl in (+)-octan-2-ol.
-
Seal the tube tightly and heat at 90°C for 60 minutes.
-
Cool the reaction mixture to room temperature.
-
Evaporate the excess reagent under a stream of nitrogen gas at 50°C.
Step 2: Acylation
-
To the dried esterified sample, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Seal the tube and heat at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the final derivative in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. Suggested ions for monitoring are specific fragments of the derivatized 2-HG.
Data Presentation
Quantitative data for the analysis of D- and L-2-hydroxyglutarate enantiomers using a two-step chiral derivatization GC-MS method is summarized in the table below. The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | D-2-Hydroxyglutarate | L-2-Hydroxyglutarate |
| Retention Time (min) | ~15.2 | ~15.5 |
| Limit of Detection (LOD) | 0.1 µM | 0.1 µM |
| Limit of Quantification (LOQ) | 0.5 µM | 0.5 µM |
| Linearity (R²) | >0.99 | >0.99 |
| Recovery (%) | 85-110% | 85-110% |
| Intra-day Precision (%RSD) | <10% | <10% |
| Inter-day Precision (%RSD) | <15% | <15% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for chiral derivatization of 2-HG for GC-MS analysis.
Chemical Derivatization Pathway
Caption: Two-step chiral derivatization reaction of 2-hydroxyglutarate.
References
Application Notes and Protocols: Using Stable Isotopes to Trace L-2-Hydroxyglutarate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-2-hydroxyglutarate (L-2-HG) is an oncometabolite implicated in various physiological and pathological processes, including cancer.[1][2][3] Unlike its enantiomer D-2-hydroxyglutarate (D-2-HG), which is famously produced by mutant isocitrate dehydrogenase (IDH) enzymes, L-2-HG is primarily synthesized through the promiscuous activity of wild-type enzymes such as lactate dehydrogenase (LDHA) and malate dehydrogenase (MDH1/2).[1][4][5] These enzymes reduce α-ketoglutarate (α-KG), a key intermediate in the TCA cycle, to L-2-HG, particularly under conditions of hypoxia or acidosis.[1][5] The accumulation of L-2-HG can impact cellular metabolism and epigenetic regulation by inhibiting α-KG-dependent dioxygenases.[1][4]
Stable isotope tracing is a powerful technique to elucidate the dynamics of metabolic pathways.[6][7] By supplying cells with substrates labeled with stable isotopes (e.g., ¹³C-glucose, ¹³C-glutamine), researchers can track the incorporation of these isotopes into downstream metabolites, including L-2-HG. This approach provides a quantitative measure of the metabolic flux through specific pathways and can reveal how different cellular conditions or therapeutic interventions affect L-2-HG production and catabolism. These application notes provide a comprehensive guide to using stable isotope tracing to investigate L-2-HG metabolism.
Metabolic Pathways of L-2-Hydroxyglutarate
L-2-HG is produced from α-ketoglutarate (α-KG) through the action of several enzymes. Under hypoxic conditions, lactate dehydrogenase A (LDHA) and malate dehydrogenases (MDH1 in the cytoplasm and MDH2 in the mitochondria) can promiscuously reduce α-KG to L-2-HG.[1][3][4][5] The primary routes for L-2-HG degradation involve its oxidation back to α-KG by L-2-hydroxyglutarate dehydrogenase (L2HGDH).[4][8]
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Cultured Cells
This protocol describes the labeling of adherent cells with ¹³C-glucose to trace its contribution to L-2-HG synthesis.
Materials:
-
Cell culture medium (e.g., DMEM) lacking glucose and glutamine
-
Dialyzed fetal bovine serum (dFBS)
-
[U-¹³C₆]-Glucose
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Cell culture plates (e.g., 6-well plates)
-
Adherent cells of interest
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 75-80% confluency at the time of harvest.[9]
-
Preparation of Labeling Medium: Prepare the stable isotope labeling medium by supplementing glucose-free DMEM with 10% dFBS, penicillin/streptomycin, and the desired concentration of [U-¹³C₆]-Glucose (e.g., 10 mM).
-
Initiation of Labeling: Once cells reach the desired confluency, aspirate the existing medium.
-
Wash the cells twice with pre-warmed PBS to remove any residual unlabeled glucose.[9]
-
Add the prepared ¹³C-glucose labeling medium to each well.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for a specified duration. The labeling time is critical and should be optimized based on the metabolic pathway of interest. For TCA cycle intermediates, a labeling time of 2-4 hours is often sufficient, while labeling for 6-15 hours may be required for nucleotides.[10]
-
Harvesting: Proceed immediately to the metabolite extraction protocol to quench metabolism and extract intracellular metabolites.
Protocol 2: Metabolite Extraction from Adherent Cells
This protocol details a cold methanol extraction method to quench metabolism and extract polar metabolites.
Materials:
-
Ice-cold 80% methanol (HPLC grade)[11]
-
Dry ice
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of >13,000 rpm
Procedure:
-
Quenching Metabolism: After the desired labeling period, rapidly aspirate the labeling medium.
-
Place the cell culture plate on a bed of dry ice to quickly freeze the cells and halt metabolic activity.[9]
-
Metabolite Extraction: Add a sufficient volume of ice-cold 80% methanol to each well to cover the cell monolayer (e.g., 600 µL for a 6-well plate).[9]
-
Cell Lysis and Collection: Use a cell scraper to detach the cells into the methanol solution.[9]
-
Transfer the cell lysate/methanol suspension to a pre-chilled 1.5 mL microcentrifuge tube.[12]
-
Protein and Debris Precipitation: Centrifuge the tubes at maximum speed (>13,000 rpm) for 15-30 minutes at 4°C to pellet cell debris and precipitated proteins.[11][12]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.
-
Storage: Store the metabolite extracts at -80°C until analysis by LC-MS/MS.[9]
Protocol 3: LC-MS/MS Analysis of L-2-HG and its Isotopologues
This protocol provides a general framework for the quantification of L-2-HG and its ¹³C-labeled isotopologues. The separation of L- and D-2-HG enantiomers is crucial and can be achieved either by using a chiral column or by derivatization with a chiral reagent followed by separation on a standard C18 column.[13]
Materials:
-
Metabolite extracts
-
L-2-hydroxyglutarate and D-2-hydroxyglutarate standards
-
Stable isotope-labeled internal standard (e.g., D-α-hydroxyglutaric acid-¹³C₅ disodium salt)[14]
-
Derivatization agent (e.g., diacetyl-L-tartaric anhydride - DATAN)[13][14][15]
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Thaw the metabolite extracts on ice.
-
Spike the samples with the internal standard.
-
Dry the samples under a stream of nitrogen or using a vacuum concentrator.[13]
-
-
Derivatization (using DATAN):
-
LC-MS/MS Analysis:
-
Inject the derivatized samples onto the LC-MS/MS system.
-
Use a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to achieve chromatographic separation.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific mass transitions for L-2-HG, D-2-HG, their isotopologues, and the internal standard.[13][16]
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its isotopologues.
-
Calculate the concentration of L-2-HG and the fractional enrichment of ¹³C to determine the contribution of the labeled substrate to its synthesis.[16]
-
Data Presentation
Quantitative data from stable isotope tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental conditions.
Table 1: Mass Transitions for MRM Analysis of 2-HG Enantiomers
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Derivatized 2-HG | 363.2 | 147.1 |
| Unlabeled 2-HG | 147.0 | 129.0 |
| Internal Standard ([¹³C₅]-2-HG) | 152.0 | 108.0 |
Note: Specific m/z values may vary depending on the derivatization agent and instrument settings. The values presented are illustrative.[13][16]
Table 2: Example of Fractional Enrichment of L-2-HG from [U-¹³C₆]-Glucose
| Condition | Total L-2-HG (nmol/mg protein) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Normoxia | 5.2 ± 0.8 | 85.1 | 5.3 | 6.8 | 2.1 | 0.5 | 0.2 |
| Hypoxia (1% O₂) | 15.6 ± 2.1 | 42.3 | 8.9 | 25.4 | 15.8 | 6.1 | 1.5 |
This table illustrates how to present data on the total pool of L-2-HG and the distribution of its isotopologues under different conditions. The data are hypothetical and serve as an example.
Conclusion
Stable isotope tracing provides an invaluable tool for dissecting the metabolic origins of L-2-hydroxyglutarate. By following the protocols outlined in these application notes, researchers can gain a deeper understanding of how L-2-HG metabolism is regulated in different biological contexts. This knowledge is crucial for developing novel therapeutic strategies that target the metabolic vulnerabilities of diseases associated with L-2-HG accumulation.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Another small molecule in the oncometabolite mix: L-2-Hydroxyglutarate in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 4. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia Induces Production of L-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. cancer.northwestern.edu [cancer.northwestern.edu]
- 11. youtube.com [youtube.com]
- 12. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. academic.oup.com [academic.oup.com]
- 14. agilent.com [agilent.com]
- 15. Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving stability of L-2-Hydroxyglutarate in cell culture media
Welcome to the technical support center for the use of L-2-Hydroxyglutarate (L-2-HG) in cell culture applications. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure the stability and efficacy of L-2-HG in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell culture experiments involving L-2-HG.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of L-2-HG in the culture medium. | Prepare fresh L-2-HG-supplemented media before each experiment. Aliquot and store L-2-HG stock solutions at -20°C or -80°C to minimize freeze-thaw cycles.[1][2][3] Consider quantifying L-2-HG concentration in the media at the beginning and end of the experiment. |
| Cellular consumption or metabolism of L-2-HG. | For long-term experiments (e.g., over 48 hours), it may be necessary to refresh the L-2-HG-supplemented media periodically to maintain a consistent concentration.[4] | |
| pH shift in the culture medium. | Monitor the pH of the culture medium regularly, as acidic conditions can affect cellular metabolism and potentially the stability of media components.[5][6][7] Ensure proper CO2 levels in the incubator to maintain the buffering capacity of the medium. | |
| Decreased cell viability or altered morphology | High concentrations of L-2-HG may be cytotoxic to certain cell lines. | Perform a dose-response curve to determine the optimal, non-toxic concentration of L-2-HG for your specific cell line. Published studies have used a range of concentrations, and the cytotoxic threshold can be cell-type dependent.[4] |
| Impurities in the L-2-HG preparation. | Ensure the use of high-purity L-2-HG. If possible, verify the purity and enantiomeric excess of the compound. | |
| Precipitate formation in the medium | L-2-HG salt solubility limit exceeded. | Ensure that the L-2-HG stock solution is fully dissolved before adding it to the culture medium. When preparing concentrated stock solutions, use an appropriate solvent and do not exceed the solubility limit. |
| Interaction with other media components. | Prepare the L-2-HG supplemented medium and allow it to equilibrate at the culture temperature before adding it to the cells. Visually inspect for any precipitation. |
Frequently Asked Questions (FAQs)
1. How should I prepare and store L-2-Hydroxyglutarate stock solutions?
To ensure the stability of L-2-HG, it is recommended to prepare a high-concentration stock solution in a suitable solvent such as sterile water or DMSO.[1][2] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][2][3] When ready to use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.
2. What is the stability of L-2-HG in cell culture media at 37°C?
The stability of L-2-HG in cell culture media can be influenced by several factors, including pH, the presence of metal ions, and reducing agents. L-2-HG can undergo non-enzymatic oxidation to α-ketoglutarate, a reaction that may be catalyzed by iron and reducing agents like L-ascorbate, which are present in some media formulations.[8][9][10][11] It is best practice to prepare fresh L-2-HG-supplemented media for each experiment to ensure a consistent concentration.
3. Can the pH of the cell culture medium affect L-2-HG?
Yes, the pH of the medium can be a critical factor. Acidic conditions have been shown to inhibit the activity of L-2-hydroxyglutarate dehydrogenase (L-2-HGDH), the enzyme responsible for its degradation within cells.[5] Furthermore, an acidic environment can promote the non-canonical enzymatic production of L-2-HG by lactate dehydrogenase (LDH) and malate dehydrogenase (MDH).[6][7] Therefore, maintaining a stable physiological pH is important for consistent experimental outcomes.
4. How does L-2-HG affect cellular metabolism?
L-2-HG is known to be an inhibitor of α-ketoglutarate-dependent dioxygenases, which can lead to alterations in various cellular processes, including histone and DNA demethylation, and HIF-1α signaling.[12][13] It is important to consider these metabolic effects when designing and interpreting your experiments.
5. What is a typical working concentration for L-2-HG in cell culture?
The optimal working concentration of L-2-HG is cell-type dependent and should be determined empirically. A good starting point is to consult the literature for concentrations used in similar cell lines or experimental systems. It is advisable to perform a dose-response experiment to identify a concentration that elicits the desired biological effect without causing cytotoxicity.[4]
Experimental Protocols
Protocol 1: Preparation of L-2-Hydroxyglutarate Stock Solution
Materials:
-
L-2-Hydroxyglutarate (disodium salt or free acid)
-
Sterile, nuclease-free water or DMSO
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated pipette and sterile tips
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of L-2-HG powder.
-
Dissolve the L-2-HG in the appropriate volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Gently vortex the solution until the L-2-HG is completely dissolved.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the sterile stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Supplementing Cell Culture Media with L-2-Hydroxyglutarate
Materials:
-
Complete cell culture medium, pre-warmed to 37°C
-
L-2-HG stock solution (from Protocol 1)
-
Sterile serological pipettes and micropipette tips
Procedure:
-
Thaw an aliquot of the L-2-HG stock solution at room temperature.
-
In a sterile environment, add the appropriate volume of the L-2-HG stock solution to the pre-warmed complete cell culture medium to achieve the final desired working concentration.
-
Example: To prepare 50 mL of medium with a final L-2-HG concentration of 1 mM from a 100 mM stock, add 500 µL of the stock solution to 49.5 mL of medium.
-
-
Gently mix the supplemented medium by swirling or inverting the container. Avoid vigorous shaking to prevent foaming.
-
The L-2-HG-supplemented medium is now ready for use. It is recommended to use the supplemented medium immediately after preparation.
Visualizations
Caption: Potential non-enzymatic degradation pathway of L-2-HG in cell culture media.
Caption: Recommended experimental workflow for using L-2-HG in cell culture.
Caption: Troubleshooting flowchart for inconsistent results with L-2-HG.
References
- 1. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Both Enantiomers of 2-Hydroxyglutarate Modulate the Metabolism of Cultured Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acidic pH Is a Metabolic Switch for 2-Hydroxyglutarate Generation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-2-Hydroxyglutarate production arises from noncanonical enzyme function at acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-enzymatic chemistry enables 2-hydroxyglutarate-mediated activation of 2-oxoglutarate oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Signal Overlap in 2-Hydroxyglutarate (2-HG) MRS Detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the magnetic resonance spectroscopy (MRS) detection of 2-hydroxyglutarate (2-HG), particularly concerning signal overlap with other metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is signal overlap a significant challenge in 2-HG MRS detection?
A1: The oncometabolite 2-hydroxyglutarate (2-HG) is a crucial biomarker for gliomas with isocitrate dehydrogenase (IDH) mutations.[1][2] However, its concentration in brain tumors is relatively low (in the millimolar range). The primary challenge in its detection via MRS arises from the spectral overlap of its signals with those of more abundant brain metabolites that have similar chemical structures and resonance frequencies.[3][4] This overlap can obscure the 2-HG signal, leading to inaccurate quantification or false-negative results.[4]
Q2: What are the primary metabolites that overlap with 2-HG signals?
A2: The main 2-HG resonances are located at approximately 2.25 ppm, 4.02 ppm, and 1.9 ppm.[5][6] The most significant overlap occurs at the 2.25 ppm peak, which is confounded by signals from glutamate (Glu), glutamine (Gln), and gamma-aminobutyric acid (GABA).[2][5][7] Additionally, in tumors with necrosis, lipid signals can also overlap at 2.25 ppm.[1] The 4.02 ppm peak of 2-HG can be obscured by signals from myo-inositol (mI) and creatine (Cr), while the 1.9 ppm peak is near the strong N-acetylaspartate (NAA) resonance.[5][6]
Q3: What are the principal strategies to overcome signal overlap in 2-HG MRS?
A3: There are two main strategies employed to mitigate signal overlap in 2-HG MRS:
-
TE (Echo Time) Optimization: This approach involves using longer echo times in pulse sequences like PRESS (Point Resolved Spectroscopy) or semi-LASER (Localization by Adiabatic Selective Refocusing).[5][8] By carefully selecting the TE, the signals of overlapping metabolites can be minimized or manipulated to have a different phase or appearance from the 2-HG signal, thus improving its detection.[8][9]
-
Spectral Editing (J-difference Editing): This technique, often implemented with sequences like MEGA-PRESS (Mescher-Garwood PRESS), utilizes the J-coupling between different protons within the 2-HG molecule.[9][10] By applying frequency-selective editing pulses, the 2-HG signal can be isolated from the overlapping signals of other metabolites, providing a "cleaner" spectrum.[10][11]
Troubleshooting Guide
Issue: The 2-HG peak at 2.25 ppm is not clearly distinguishable from the surrounding glutamate/glutamine (Glx) and GABA peaks.
Solution:
-
Optimize the Echo Time (TE): For PRESS sequences, a long TE of 97 ms has been shown to be effective in resolving the 2-HG peak at 2.25 ppm.[5][11] This TE value helps to suppress the signals from macromolecules and alters the appearance of the J-coupled metabolites, making the 2-HG peak more distinct.[5]
-
Employ Spectral Fitting with an Accurate Basis Set: Utilize spectral fitting software like LCModel with a basis set that includes simulated spectra for 2-HG and all relevant overlapping metabolites (Glu, Gln, GABA, lipids).[1][2] Ensure the basis set is generated for the specific pulse sequence and TE used in your experiment.
-
Consider an Alternative Pulse Sequence: If available, a semi-LASER sequence with a long TE of 110 ms can provide improved localization and reduced signal overlap compared to PRESS.[8]
Issue: Suspected lipid contamination is obscuring the 2-HG signal at 2.25 ppm.
Solution:
-
Refine Voxel Placement: Carefully position the MRS voxel to avoid areas of necrosis or hemorrhage within the tumor, which are common sources of lipid signals.
-
Utilize a Specialized Spectral Fitting Approach: Employ a spectral fitting method that incorporates a more accurate lipid basis set. One approach is to preset the strength of the lipid signal at 2.25 ppm with reference to the lipid signal at 0.9 ppm.[1][12]
-
Employ a J-difference Editing Sequence: A MEGA-PRESS sequence targeting the 4.02 ppm peak of 2-HG is an excellent alternative as it is not affected by lipid signals at 2.25 ppm.[10]
Issue: The signal-to-noise ratio (SNR) of the 2-HG peak is too low for reliable quantification.
Solution:
-
Increase the Number of Averages: Acquiring more signal averages will improve the SNR. This is a trade-off with scan time.
-
Optimize Voxel Size: Use the largest possible voxel that is still predominantly within the tumor tissue to maximize the signal. Be mindful of partial volume effects from surrounding healthy tissue.
-
Use a Higher Magnetic Field Strength: If available, acquiring data on a 7T scanner can significantly improve SNR and spectral resolution compared to a 3T scanner.[11]
-
Optimize TE for J-difference Editing: For MEGA-PRESS sequences, a TE of 90 ms has been found to produce a maximal 2-HG signal integral.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative parameters for different 2-HG MRS detection methods.
Table 1: Recommended Echo Times (TE) for 2-HG Detection
| Pulse Sequence | Target 2-HG Peak (ppm) | Recommended TE (ms) | Field Strength (T) | Reference |
| PRESS | 2.25 | 97 | 3 | [5][11][15] |
| semi-LASER | 1.9 | 110 | 3 | [8] |
| MEGA-PRESS | 4.02 | 68 | 3 | [11][16] |
| MEGA-PRESS | 4.02 | 90 | 3 | [13][14] |
| sLASER | 2.25 | 110 | 7 | [11] |
| MEGA-sLASER | 4.02 | 74 | 7 | [11] |
Table 2: Comparison of 2-HG Detection Techniques
| Technique | Principle | Advantages | Disadvantages | Key Parameters |
| Long-TE PRESS | TE optimization to modulate J-coupled signals | Readily available on most clinical scanners; straightforward data analysis. | Lower signal yield due to T2 relaxation; residual overlap can still be an issue. | TE = 97 ms |
| Long-TE semi-LASER | TE optimization with improved localization | Better localization accuracy than PRESS; reduced chemical shift displacement error. | Less commonly available than PRESS. | TE = 110 ms |
| MEGA-PRESS | J-difference editing | High specificity for 2-HG by removing overlapping signals.[10] | Lower SNR compared to non-edited methods; sensitive to motion and frequency drifts. | Editing pulses at ~1.9 ppm and ~7.5 ppm; TE = 68 ms or 90 ms |
Experimental Protocols
Protocol 1: Long-TE PRESS for 2-HG Detection at 3T
-
Pulse Sequence: Point Resolved Spectroscopy (PRESS).
-
Localization: Single voxel spectroscopy (SVS).
-
Echo Time (TE): 97 ms.[17]
-
Repetition Time (TR): ≥ 2000 ms.
-
Voxel Placement: Position the voxel within the solid portion of the tumor, avoiding cystic/necrotic areas, skull, and major blood vessels.
-
Shimming: Perform automated and manual shimming to achieve a water line width of < 20 Hz.
-
Water Suppression: Use a standard water suppression technique (e.g., CHESS).
-
Data Acquisition: Acquire at least 128 averages.
-
Post-processing: Use a spectral fitting tool like LCModel with a basis set simulated for the specific PRESS sequence with TE = 97 ms. The basis set should include 2-HG, Glu, Gln, GABA, NAA, Cr, and Cho.
Protocol 2: MEGA-PRESS for 2-HG Detection at 3T
-
Pulse Sequence: MEGA-PRESS.
-
Localization: Single voxel spectroscopy (SVS).
-
Repetition Time (TR): ≥ 2000 ms.
-
Editing Pulses: Apply frequency-selective editing pulses ON-resonance at 1.9 ppm and OFF-resonance at a distant frequency (e.g., 7.5 ppm) in alternating acquisitions.[16]
-
Voxel Placement: As described for the PRESS protocol.
-
Shimming and Water Suppression: As described for the PRESS protocol.
-
Data Acquisition: Acquire a sufficient number of averages (e.g., 128-320) for both ON and OFF acquisitions.
-
Post-processing:
-
Perform frequency and phase correction for individual spectra.
-
Subtract the OFF-resonance spectra from the ON-resonance spectra to generate the difference spectrum.
-
The edited 2-HG signal will appear as a doublet at 4.02 ppm in the difference spectrum.[10]
-
Quantify the 2-HG peak in the difference spectrum using fitting software.
-
Visualizations
Caption: Production of 2-HG in IDH-mutant cells.
Caption: Workflow for J-difference editing (MEGA-PRESS).
References
- 1. Spectral fitting strategy to overcome the overlap between 2-hydroxyglutarate and lipid resonances at 2.25 ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-hydroxyglutarate detection by magnetic resonance spectroscopy in IDH-mutated glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of 2-Hydroxyglutarate in IDH-mutated Glioma Patients by Spectral-editing and 2D Correlation Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-Vivo Proton Magnetic Resonance Spectroscopy of 2-Hydroxyglutarate in Isocitrate Dehydrogenase-Mutated Gliomas: A Technical Review for Neuroradiologists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study of short- and long-TE 1H-MRS at 3T for in-vivo detection of 2-hydroxyglutarate in brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Detection of 2-Hydroxyglutarate in Brain Tumors by Optimized PRESS at 7T - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of 2-Hydroxyglutarate by 3.0-Tesla Magnetic Resonance Spectroscopy in Gliomas with Rare IDH Mutations: Making Sense of “False-Positive” Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Localization for 2-Hydroxyglutarate Detection at 3 T Using Long-TE Semi-LASER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectral Editing in 1H Magnetic Resonance Spectroscopy: Experts’ Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Comparison of 2-Hydroxyglutarate Detection With sLASER and MEGA-sLASER at 7T [frontiersin.org]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. TE optimization for J-difference editing of 2-hydroxyglutarate at 3T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. academic.oup.com [academic.oup.com]
- 17. cds.ismrm.org [cds.ismrm.org]
Technical Support Center: Enhancing 2-Hydroxyglutarate (2-HG) Enzymatic Assays
Welcome to the technical support center for the enhancement of enzymatic assays for 2-hydroxyglutarate (2-HG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you achieve optimal assay performance.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your 2-HG enzymatic assays.
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal | Inactive enzyme or substrate. | Ensure proper storage of kit components at -20°C, protected from light. Reconstitute enzyme and substrate mix according to the protocol immediately before use. |
| Incorrect assay buffer temperature. | Allow the assay buffer to warm to room temperature before use. | |
| Omission of a protocol step. | Carefully review and follow the protocol precisely. | |
| Incorrect wavelength settings. | Verify the recommended wavelength for absorbance or fluorescence measurement on your plate reader. | |
| Incompatible plate type. | Use a 96-well flat clear bottom plate for colorimetric assays or a black plate for fluorescent assays. | |
| High Background | Contaminated reagents. | Use fresh, high-purity water and reagents for all preparations. |
| Sample interference. | Consider deproteinizing samples using methods like perchloric acid (PCA) precipitation or 10 kDa spin filters. Include a sample background control by adding the background control mix to a separate well with your sample. | |
| Extended incubation times. | Adhere strictly to the recommended incubation times. | |
| Inconsistent Readings Between Replicates | Pipetting errors. | Use calibrated pipettes and avoid pipetting very small volumes. Prepare a master mix for the reaction components to ensure consistency across wells. |
| Incomplete mixing. | Gently mix all thawed components and the final reaction mixture before dispensing into wells. | |
| Air bubbles in wells. | Pipette gently against the side of the well to avoid introducing air bubbles. | |
| Edge effects on the plate. | Avoid using the outer wells of the 96-well plate, or ensure consistent humidity during incubation. | |
| Non-linear Standard Curve | Improper standard dilution. | Perform serial dilutions of the standard accurately. Ensure the standard is fully reconstituted and mixed before dilution. |
| Incorrect blank subtraction. | Ensure the reagent blank is prepared and subtracted correctly from all readings. | |
| Signal saturation at high concentrations. | If the optical density is very high, dilute your samples to fall within the linear range of the standard curve. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in 2-HG enzymatic assays?
A1: Common interfering substances include EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), sodium azide (>0.2%), NP-40, and Tween-20 (>1%). It is also crucial to deproteinize certain samples, as proteins can interfere with the enzymatic reaction.
Q2: How can I improve the sensitivity of my 2-HG assay?
A2: To enhance sensitivity, ensure optimal sample preparation to concentrate the analyte if necessary and remove interfering substances. Using a fluorescent-based assay can also offer higher sensitivity compared to colorimetric assays. Additionally, strictly adhering to the optimized protocol, including incubation times and temperatures, is critical.
Q3: What is the purpose of a "spiked sample" or internal standard?
A3: A spiked sample, where a known amount of 2-HG standard is added to a sample replicate, serves as an internal standard. This helps to correct for any sample-specific matrix effects or interferences that may inhibit or enhance the enzymatic reaction, ensuring more accurate quantification.
Q4: Can I use samples other than cell lysates?
A4: Yes, 2-HG enzymatic assays are compatible with various biological samples, including serum, plasma, urine, and tissue homogenates. However, sample preparation protocols may vary. For instance, serum and plasma can sometimes be used directly, while urine may need to be centrifuged to remove precipitates, and tissues require homogenization.
Q5: My sample is expected to have very low levels of 2-HG. Which detection method is best?
A5: For low levels of 2-HG, a fluorescent assay is generally more sensitive than a colorimetric one. For highly sensitive and specific quantification, especially to differentiate between D- and L-2-HG enantiomers, methods like liquid chromatography-mass spectrometry (LC-MS) are recommended, although they require specialized equipment.
Experimental Protocols
Protocol 1: General Colorimetric Enzymatic Assay for D-2-Hydroxyglutarate
This protocol is a generalized procedure based on commercially available colorimetric assay kits.
1. Reagent Preparation:
-
D2HG Assay Buffer: Warm to room temperature before use.
-
D2HG Enzyme: Reconstitute with D2HG Assay Buffer. Mix by pipetting, aliquot, and store at -20°C. Keep on ice during use.
-
D2HG Substrate Mix: Dissolve in dH₂O, mix well, and store at -20°C.
-
D2HG Standard: Reconstitute with dH₂O to create a 100 mM stock solution. Prepare a 1 mM working solution by diluting the stock with D2HG Assay Buffer.
2. Sample Preparation:
-
Cells (~1 x 10⁷) or Tissue (~10 mg): Homogenize in 100 µL of ice-cold D2HG Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.
-
Serum/Plasma: Can often be used directly.
-
Urine: Centrifuge at 10,000 x g for 5 minutes to remove any precipitate and use the supernatant.
-
Deproteinization (if necessary): Use a 10 kDa spin filter or perchloric acid (PCA) precipitation.
3. Standard Curve Preparation:
-
Create a series of standards by serially diluting the 1 mM D2HG standard in the assay buffer. A typical range might be 0, 2, 4, 6, 8, and 10 nmol/well.
4. Assay Procedure:
-
Add 0-45 µL of each sample to three wells of a 96-well clear, flat-bottom plate: "Sample," "Spiked Sample," and "Sample Background."
-
To the "Spiked Sample" well, add a known amount of D2HG standard (e.g., 5 µL of 1 mM standard).
-
Adjust the volume of all wells to 50 µL with D2HG Assay Buffer.
-
Reaction Mix Preparation: For each well, prepare a master mix containing:
-
D2HG Assay Buffer
-
D2HG Enzyme
-
D2HG Substrate Mix
-
-
Background Control Mix: Prepare a similar mix but omit the D2HG Enzyme.
-
Add 50 µL of the Reaction Mix to the standard and sample wells.
-
Add 50 µL of the Background Control Mix to the "Sample Background" wells.
-
Mix well and incubate for 60 minutes at 37°C.
-
Measure the absorbance at 450 nm.
5. Data Analysis:
-
Subtract the zero standard reading from all standard readings.
-
Plot the standard curve of absorbance vs. nmol of D2HG.
-
Subtract the "Sample Background" reading from the "Sample" reading.
-
Calculate the amount of D2HG in the samples from the standard curve.
Quantitative Data Summary
| Assay Type | Detection Limit | Sample Types | Reference |
| Colorimetric Enzymatic Assay | < 10 µM | Cells, Tissues, Biological Fluids | |
| Fluorometric Enzymatic Assay | Not explicitly stated, but generally more sensitive than colorimetric. | Serum, Urine, Cell/Tissue Lysates | |
| LC-MS Based Assay | 0.8 nmol/mL (for enantiomers) | Cells, Tissues, Plasma, Urine | |
| Enzymatic Assay (NADH-based) | 0.44 µM (tumor tissue), 2.77 µM (serum) | Tumor tissue, Serum, Urine, Cells | |
| Enzymatic Biosensor | 0.1 µM | Serum, Urine |
Visualizations
Enzymatic Assay Workflow
Caption: Workflow for a typical 2-HG enzymatic assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common assay issues.
Signaling Pathway Context: IDH Mutation and 2-HG Production
Caption: Impact of IDH mutations on 2-HG production and downstream effects.
Technical Support Center: L-2-Hydroxyglutarate (L-2-HG) Measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate artifacts during the measurement of L-2-hydroxyglutarate (L-2-HG) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is L-2-hydroxyglutarate (L-2-HG) and why is it important to measure it accurately?
A1: L-2-hydroxyglutarate (L-2-HG) is a small molecule metabolite. It is the L-enantiomer of 2-hydroxyglutarate (2-HG).[1][2] While its D-enantiomer (D-2-HG) is a well-known oncometabolite produced by mutant isocitrate dehydrogenase (IDH) enzymes, L-2-HG is typically produced under conditions of oxygen limitation (hypoxia) or acidic pH.[1][2][3][4][5][6] Accurate measurement is critical because elevated L-2-HG levels can inhibit α-ketoglutarate (αKG)-dependent enzymes, impacting cellular processes like epigenetics and hypoxia signaling.[1][2][7] Distinguishing between the L- and D- enantiomers is vital for correctly diagnosing certain diseases and understanding their underlying mechanisms.[4][8][9]
Q2: What are the primary analytical methods for measuring L-2-HG?
A2: The most common and robust methods for quantifying L-2-HG are based on mass spectrometry (MS), coupled with either liquid chromatography (LC) or gas chromatography (GC).[10] Chiral separation techniques are essential to differentiate L-2-HG from its D-enantiomer.[9][11][12] This is often achieved by using a chiral chromatography column or by chemical derivatization with a chiral reagent, such as diacetyl-L-tartaric anhydride (DATAN), to create diastereomers that can be separated on a standard non-chiral column.[3][4][13][14]
Q3: What are the main sources of pre-analytical artifacts in L-2-HG measurement?
A3: Pre-analytical variables are a major source of laboratory errors and can significantly impact results.[15][16] For L-2-HG, key sources of artifacts before analysis include:
-
Sample pH: Acidic conditions during sample collection or lysis can artificially increase L-2-HG levels.[1][2][7]
-
Sample Handling and Storage: Delays in processing, improper temperature, or repeated freeze-thaw cycles can alter metabolite concentrations.[17] For example, placing blood samples at room temperature can lead to changes in NOx metabolites, and snap freezing can cause their interconversion.[17]
-
Hemolysis: The rupture of red blood cells can release intracellular components, potentially interfering with the assay.[18]
Q4: Why is chiral separation so critical for 2-HG analysis?
Troubleshooting Guide
This guide addresses specific issues that may arise during L-2-HG measurement, from sample collection to data analysis.
Section 1: Sample Collection & Handling
Q: My L-2-HG levels are unexpectedly high in normoxic cell culture samples. What could be the cause?
A: This is a common issue that often points to an artifact generated during sample processing. The most likely cause is acidification during cell lysis .
-
Problem: Lactate dehydrogenase (LDH) and malate dehydrogenase (MDH) can promiscuously reduce α-ketoglutarate (αKG) to L-2-HG.[1][2][19] This reaction is significantly enhanced at an acidic pH (e.g., pH 6.0).[1][7] If your lysis or extraction buffer is acidic, you may be artificially generating L-2-HG after cell harvesting.
-
Solution:
-
Verify Buffer pH: Ensure your lysis and extraction buffers are maintained at a physiological pH (around 7.4).
-
Rapid Quenching: Immediately quench metabolic activity upon harvesting. For cultured cells, this can be done by washing with ice-cold saline and adding a pre-chilled extraction solvent like 80% methanol at -80°C.[13]
-
Control Experiment: Lyse a control cell pellet in buffers of varying pH (e.g., 7.5 vs. 6.0) to determine if L-2-HG production is pH-dependent in your system.
-
Section 2: Sample Preparation & Analysis
Q: I am using an LC-MS method with chiral derivatization, but the peaks for L-2-HG and D-2-HG are not well-separated. How can I improve the resolution?
A: Poor resolution between the derivatized enantiomers can compromise accurate quantification.[3][4]
-
Problem: Incomplete derivatization, suboptimal chromatography, or the presence of interfering isomers can lead to poor peak separation.
-
Solutions:
-
Optimize Derivatization: Ensure the derivatization reaction goes to completion. For DATAN derivatization, reaction time and temperature are critical; heating at 70°C for up to 2 hours may be necessary for consistent results.[13] An alternative reagent, N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC), may offer improved sensitivity and different separation characteristics.[10][20]
-
Adjust LC Gradient: Modify your liquid chromatography gradient. Slowing the rate of change of the mobile phase composition around the elution time of your analytes can often improve resolution.
-
Check for Interfering Isomers: Other endogenous metabolites can be isobaric (same mass) with 2-HG. A high-resolution mass spectrometer can help distinguish these, but chromatographic separation is key. Ensure your method can resolve 2-HG from isomers like 3-hydroxyglutarate.[4]
-
Column Integrity: Evaluate the performance of your analytical column. Over time, columns can degrade, leading to peak broadening and loss of resolution.
-
Q: My results show high variability between technical replicates. What are the potential sources of this imprecision?
A: High variability points to inconsistencies in sample handling or the analytical workflow.
-
Problem: Inconsistent extraction, derivatization, or injection volumes can lead to poor precision.
-
Solutions:
-
Use an Internal Standard: Always include a stable isotope-labeled internal standard (e.g., ¹³C₅-D-2-HG) in your samples from the very beginning of the extraction process.[14] This will correct for variability in extraction efficiency, derivatization, and injection volume.
-
Automate Liquid Handling: If possible, use automated liquid handlers for pipetting small volumes to minimize human error.
-
Ensure Complete Drying: If your protocol involves drying down the sample, ensure it is completely dry before derivatization, as residual water can interfere with the reaction. A roto-evaporator may be more effective than nitrogen drying for creating a concentrated pellet.[13]
-
Check for Contamination: Ensure the purity of your analytical standards, as commercial L-2-HG standards have been found to contain D-2-HG as an impurity.[8]
-
Section 3: GC-MS Specific Issues
Q: I am using a GC-MS method and suspect that my analyte is degrading. Is this possible?
A: Yes, the high temperatures used in GC-MS can cause thermal degradation or transformation of metabolites.
-
Problem: The heating steps involved in GC-MS analysis (injection port, oven temperature) can cause molecules to break down or rearrange.[21] For example, derivatized arginine has been observed to transform into ornithine under GC-MS conditions.[21]
-
Solutions:
-
Optimize Temperature Settings: Use the lowest possible injection port and oven temperatures that still allow for good chromatography.
-
Use an Alternative Method: If degradation is suspected, compare your results to an LC-MS-based method, which operates at ambient temperature and is less likely to cause thermal degradation.[21]
-
Test Standard Stability: Inject a pure, derivatized standard of L-2-HG and look for the appearance of unexpected peaks that could be degradation products.
-
Quantitative Data Summary
Table 1: Effect of pH on L-2-HG Production by Lactate Dehydrogenase (LDH)
This table summarizes the relative increase in L-2-HG production by purified LDH when the reaction pH is lowered from physiological levels.
| Reaction pH | L-2-HG Production (Fold Increase vs. pH 7.5) | Reference |
| 7.5 | 1.0 (Baseline) | [1] |
| 6.0 | > 3.0 | [1] |
Data indicates that an acidic microenvironment significantly enhances the promiscuous activity of LDH to generate L-2-HG.
Table 2: Precision of a Chiral LC-MS/MS Method for 2-HG Enantiomer Quantification
This table shows representative precision data for an LC-MS/MS assay using DATAN derivatization.[4]
| Parameter | L-2-HG (%CV) | D-2-HG (%CV) | Reference |
| Intra-day Precision | ≤ 8.0% | ≤ 8.0% | [4] |
| Inter-day Precision | ≤ 6.3% | ≤ 6.3% | [4] |
%CV = Percent Coefficient of Variation. Lower values indicate higher precision.
Key Experimental Protocols
Protocol: L-2-HG Quantification in Cultured Cells via LC-MS with DATAN Derivatization
This protocol is adapted from established methods for the chiral separation and quantification of 2-HG enantiomers.[4][13][14]
1. Metabolite Extraction (Quenching) a. Aspirate culture medium from cells grown in a 6-well plate. b. Wash each well once with 2 mL of ice-cold phosphate-buffered saline (PBS). c. Place the plate on dry ice to rapidly cool the cells. d. Add 1 mL of pre-chilled (-80°C) 80% methanol (LC-MS grade) to each well. e. Add an internal standard (e.g., ¹³C₅-D-2-HG) to each sample at a known concentration. f. Incubate the plates at -80°C for 15 minutes to ensure complete protein precipitation and metabolite extraction. g. Scrape the cells in the methanol solution and transfer the entire mixture to a microcentrifuge tube. h. Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet insoluble material. i. Transfer the supernatant (containing metabolites) to a new tube.
2. Sample Preparation & Derivatization a. Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). b. Prepare the derivatization reagent: 250 mM diacetyl-L-tartaric anhydride (DATAN) in a 4:1 (v/v) mixture of dichloromethane and acetic acid. c. Add 50 µL of the DATAN solution to each dried sample. d. Seal the tubes tightly and heat at 70°C for 2 hours. e. Cool the samples to room temperature. f. Dilute the derivatized samples with 50 µL of an acetonitrile/acetic acid mixture (4:1, v/v). g. Vortex, centrifuge briefly, and transfer the final solution to an LC autosampler vial.
3. LC-MS/MS Analysis a. Liquid Chromatography: Use a C18 reverse-phase column (e.g., Zorbax Eclipse Plus).
- Mobile Phase A: 10% 200 mM Formic Acid in Water.[13]
- Mobile Phase B: 10% 200 mM Formic Acid in Acetonitrile.[13]
- Gradient: Develop a suitable gradient to separate the derivatized L-2-HG and D-2-HG diastereomers. They should have distinct retention times. b. Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).
- Precursor Ion (Q1): m/z 363.057 (for the 2-HG-DATAN ester).[8]
- Product Ion (Q3): m/z 147.030 (corresponding to the 2-HG fragment).[3][4]
- Monitor the specific retention times for the L-2-HG and D-2-HG diastereomers, which must be determined using pure standards.
Visualizations
Biochemical Pathway of L-2-HG Production
Caption: Enzymatic production and degradation of L-2-HG.
Experimental Workflow for L-2-HG Measurement
Caption: A typical workflow for L-2-HG sample preparation and analysis.
Troubleshooting Logic for High L-2-HG Signal
Caption: Decision tree for troubleshooting elevated L-2-HG measurements.
References
- 1. L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-2-Hydroxyglutarate production arises from noncanonical enzyme function at acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acidic pH Is a Metabolic Switch for 2-Hydroxyglutarate Generation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
- 10. Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral separation of 2-hydroxyglutaric acid on cinchonan carbamate based weak chiral anion exchangers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of 2-hydroxyglutaric acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. selectscience.net [selectscience.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Artifacts Introduced by Sample Handling in Chemiluminescence Assays of Nitric Oxide Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eclinpath.com [eclinpath.com]
- 19. "The Enzymology of 2-hydroxyglutarate, 2-hydroxyglutaramate and 2-hydro" by V Hariharan, T Denton et al. [touroscholar.touro.edu]
- 20. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. theanalyticalscientist.com [theanalyticalscientist.com]
Best practices for storing L-2-Hydroxyglutaric acid disodium salt solutions
This technical support guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the storage and handling of L-2-Hydroxyglutaric acid disodium salt solutions to ensure experimental success and reagent stability.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound salt?
The solid form is stable when stored under the correct conditions. For long-term storage, it is recommended to keep it at -20°C.[1] Some suppliers suggest storage at 2-8°C is also acceptable. The container should be tightly sealed and stored in a well-ventilated area, protected from light, air, and moisture.[2][3]
Q2: What is the best solvent for preparing a stock solution?
This compound salt is soluble in water and aqueous buffers like PBS.[1][4][5] It is generally considered insoluble in DMSO and Ethanol.[4] For in vitro use, aqueous stock solutions should be sterilized by filtering through a 0.22 μm filter.[6]
Q3: How should I prepare a stock solution?
Aqueous solutions can be prepared by directly dissolving the crystalline solid in the desired buffer.[1] For higher concentrations, sonication may be required to fully dissolve the salt.[6]
Q4: What are the recommended storage conditions for stock solutions?
For optimal stability, stock solutions should be aliquoted into single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[4][6] Recommended storage conditions vary by duration:
-
Long-term (up to 1 year): Store at -80°C.[4] Some sources specify stability for up to 6 months at this temperature.[6][7]
-
Very Short-term: Some manufacturers do not recommend storing aqueous solutions for more than one day.[1] Always refer to the supplier-specific datasheet.
Q5: Why is it critical to avoid repeated freeze-thaw cycles?
Repeatedly freezing and thawing solutions can lead to the degradation of the active compound.[4][8] The process can concentrate solutes as ice crystals form, which may alter the local pH and ionic strength, potentially causing chemical degradation of the analyte.[8] Aliquoting the stock solution upon preparation is the most effective way to avoid this issue.[6][9]
Q6: Are there any known incompatibilities for this compound?
Yes, this compound salt is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[7] Contact with these substances should be avoided.
Data Summary Tables
Storage Conditions
| Form | Temperature | Duration | Notes | Citations |
| Solid/Powder | -20°C | ≥ 3 years | Keep tightly sealed; protect from light and moisture. | [1][4] |
| 2-8°C | Varies | Check supplier data sheet. | ||
| Stock Solution | -80°C | 6 - 12 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw. | [4][6][7] |
| -20°C | 1 month | Suitable for short-term storage. | [4][6][7] | |
| 4°C | ≤ 1 day | Not recommended for extended storage. | [1][10] |
Solubility Data
| Solvent | Concentration | Method | Citations |
| Water | 75 mg/mL (390.46 mM) | May require sonication | [6] |
| Water | 38 mg/mL | - | [4] |
| Water | 19.21 mg/mL (100 mM) | - | [5] |
| PBS (pH 7.2) | ~10 mg/mL | - | [1] |
| DMSO | Insoluble | - | [4] |
| Ethanol | Insoluble | - | [4] |
Experimental Protocols
Protocol: Preparation and Storage of an Aqueous Stock Solution
This protocol outlines the steps for preparing a sterile, aliquoted stock solution for use in cell culture or other sensitive experiments.
Materials:
-
This compound salt (solid)
-
Sterile, nuclease-free water or PBS
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile, single-use microcentrifuge tubes
-
0.22 μm sterile syringe filter
-
Sterile syringe
Methodology:
-
Calculation: Determine the mass of the solid required to achieve the desired concentration in your chosen volume.
-
Weighing: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the calculated mass of this compound salt and transfer it to a sterile conical tube.
-
Dissolution: Add the appropriate volume of sterile water or PBS to the conical tube. Cap tightly and vortex until the solid is completely dissolved. If preparing a high-concentration solution, gentle warming or sonication may be necessary.[6]
-
Sterilization: Draw the solution into a sterile syringe. Attach the 0.22 μm sterile filter to the syringe tip.
-
Aliquoting: Dispense the solution through the filter into sterile, single-use microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used.
-
Storage: Immediately place the labeled aliquots in the appropriate storage temperature (-20°C for short-term or -80°C for long-term).
Visualizations and Workflows
Caption: Workflow for Preparing and Storing Stock Solutions.
Troubleshooting Guide
Q: My this compound salt is not dissolving completely in water. What can I do?
A: If you are preparing a high-concentration solution, complete dissolution can be challenging. Try gentle warming or using an ultrasonic water bath to aid dissolution.[6] Ensure the solvent has not been contaminated, and always use high-purity water or buffer.
Q: I see a precipitate in my solution after thawing it. Is it still usable?
A: Precipitate formation upon thawing can indicate that the compound has fallen out of solution, possibly due to concentration effects during freezing or solvent evaporation. Try warming the solution to 37°C and vortexing to see if the precipitate redissolves. If it does not, the solution may be supersaturated or degraded, and it is safer to prepare a fresh stock.
Q: My experimental results are inconsistent. Could my stored solution be the problem?
A: Yes, improper storage is a common cause of inconsistent results. Consider the following:
-
Freeze-Thaw Cycles: Have you used the same aliquot multiple times? This can lead to degradation.[4][8]
-
Storage Duration: Has the solution been stored longer than the recommended time for the given temperature?
-
Contamination: There is a possibility of enantiomeric impurity (contamination of L-2HG with D-2HG), which could affect specific biological assays.[11] Ensure you are using a high-purity source.
Caption: Troubleshooting Guide for Common Solution Issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. isotope.com [isotope.com]
- 3. DL-2-Hydroxyglutaric acid, disodium salt (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-10351-0.001 [isotope.com]
- 4. selleckchem.com [selleckchem.com]
- 5. tocris.com [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. api.sartorius.com [api.sartorius.com]
- 9. DL-α-Hydroxyglutaric acid disodium salt | TargetMol [targetmol.com]
- 10. apexbt.com [apexbt.com]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: L-2-Hydroxyglutarate (L-2-HG) Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of L-2-Hydroxyglutarate (L-2-HG), with a specific focus on minimizing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix. These components, such as phospholipids, salts, and other endogenous molecules, are not the analyte of interest but can interfere with the ionization process in the mass spectrometer's source.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the quantitative results.[2][3] The evaluation of matrix effects is a required part of bioanalytical method validation by regulatory agencies.[1]
Q2: Why is the chiral separation of D- and L-2-Hydroxyglutarate critical?
A2: D-2-HG and L-2-HG are enantiomers—mirror-image isomers with distinct biological origins and pathological significance.[4][5] D-2-HG is primarily known as an oncometabolite produced by mutant isocitrate dehydrogenase (IDH) enzymes in various cancers.[4] In contrast, L-2-HG accumulation is associated with hypoxic conditions or rare inherited metabolic disorders.[4][6][7] Because these enantiomers have different diagnostic and prognostic value, analytical methods must be able to separate and independently quantify them to ensure accurate biological interpretation.
Q3: What is the most effective general strategy to minimize matrix effects in L-2-HG analysis?
A3: A multi-faceted approach is most effective. The cornerstone of minimizing matrix effects is a combination of three key strategies:
-
Efficient Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are used to remove a significant portion of interfering matrix components before analysis.[8]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate the L-2-HG analyte from co-eluting matrix components is crucial.[8]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (such as D,L-[3,3,4,4-2H4]-2-hydroxyglutaric acid) is the preferred choice.[9] It co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction during data processing and improving accuracy and precision.[8]
Q4: What is derivatization and why is it often necessary for 2-HG analysis?
A4: Derivatization is a chemical reaction used to convert an analyte into a different, more easily detectable compound. For 2-HG enantiomers, which are structurally identical and co-elute on standard (achiral) chromatography columns, chiral derivatization is employed.[4][10] A chiral derivatizing agent, such as diacetyl-L-tartaric anhydride (DATAN), reacts with both D- and L-2-HG to form diastereomers.[11][12] These diastereomers have different physicochemical properties and can be separated on a standard achiral column (like a C18), enabling their independent quantification by the mass spectrometer.[4][13]
Troubleshooting Guide
Problem 1: Poor or inconsistent chromatographic peak shape and resolution for L-2-HG.
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | The derivatization reaction is sensitive to time, temperature, and reagent concentration. Ensure the reaction has gone to completion by optimizing these parameters. For DATAN derivatization, heating at 70°C for at least 30 minutes to 2 hours is recommended.[4][10] |
| Degradation of Derivatized Sample | The stability of the formed diastereomers can be limited. Analyze samples promptly after derivatization. One study found DATAN derivatives to be stable for over 7 days when stored at 4°C.[12] |
| Suboptimal Chromatographic Conditions | Adjust the mobile phase composition, gradient slope, or flow rate to improve separation. For DATAN-derivatized 2-HG, a C18 column is commonly effective.[13] |
| Interference from Isomers | Structural isomers like citramalic acid can sometimes interfere.[14] Confirm peak identity using a high-resolution mass spectrometer or by analyzing pure standards to ensure retention times are distinct. |
Problem 2: High variability in signal intensity (poor precision) across replicate injections.
| Potential Cause | Recommended Solution |
| Significant and Variable Matrix Effects | This is a primary cause of imprecision.[1] Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE), to better remove interfering compounds.[13] Ensure a suitable stable isotope-labeled internal standard is used to compensate for variability.[9][11] |
| Ion Source Contamination | Buildup of non-volatile matrix components in the MS source can lead to erratic signal. Clean the ion source according to the manufacturer's protocol. Using a divert valve to send the early, high-salt portion of the LC eluent to waste can help prevent contamination.[15] |
| Sample Preparation Inconsistency | Manual sample preparation steps can introduce variability. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. Automating sample preparation can improve precision. |
Problem 3: Low recovery of L-2-HG after sample preparation.
| Potential Cause | Recommended Solution |
| Inefficient Extraction | The chosen sample preparation method (e.g., protein precipitation, LLE, SPE) may not be optimal for L-2-HG in your specific matrix. Evaluate different extraction solvents or SPE sorbents. For example, a study using SPE with Phenomenex STRATA™-XL-A cartridges showed good results.[13] |
| Analyte Adsorption | L-2-HG may adsorb to plasticware or glassware. Using low-binding tubes or pre-conditioning containers with a blank solution can mitigate this issue. |
| Analyte Degradation | L-2-HG may be unstable under certain pH or temperature conditions during extraction. Ensure extraction is performed quickly and at controlled temperatures. |
Quantitative Data Summary
The following tables summarize typical performance metrics and concentration levels for L-2-HG quantification methods cited in the literature.
Table 1: Example of Method Performance Parameters for L-2-HG Quantification
| Parameter | Reported Value | Biological Matrix | Method Highlights | Citation |
| Mean Recovery | 94% | Urine | DATAN Derivatization, LC-MS/MS | [11][12] |
| Inter-assay CV | 3.4% - 6.2% | Urine | DATAN Derivatization, LC-MS/MS | [11][12] |
| Intra-assay CV | ≤ 8.0% | Pooled Biological Samples | DATAN Derivatization, HR-QTOF-LC/MS | [6][7] |
| Matrix Effect | < 11.7% | Blood Samples | DATAN Derivatization, SPE, LC-MS/MS | [13] |
| Linear Range | 0.8 - 104 nmol/mL | Standard Solutions | DATAN Derivatization, HR-QTOF-LC/MS | [6][14] |
Table 2: Reported Concentrations of L-2-HG in Human Physiological Fluids
| Biological Matrix | Condition | L-2-HG Concentration | Citation |
| Urine | Control (n=18) | 6.0 ± 5.4 mmol/mol creatinine | [9] |
| L-2-HGA Patients (n=12) | 1283 ± 676 mmol/mol creatinine | [9][16] | |
| Plasma | Control (n=10) | 0.6 ± 0.2 µmol/L | [9] |
| L-2-HGA Patients (n=8) | 47 ± 13 µmol/L | [9][16] | |
| Cerebrospinal Fluid | Control (n=10) | 0.7 ± 0.6 µmol/L | [9] |
| L-2-HGA Patients (n=6) | 62 ± 30 µmol/L | [9][16] |
Experimental Protocols & Visualizations
Protocol: Quantification of L-2-HG via DATAN Derivatization and LC-MS/MS
This protocol is a generalized procedure based on methodologies reported for robust L-2-HG quantification.[4][11][12][13]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma or serum sample, add 200 µL of ice-cold methanol containing the stable isotope-labeled internal standard (e.g., D,L-[2H4]-2-HG).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microfuge tube.
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 30-40°C.
2. Chiral Derivatization
-
Prepare a fresh derivatizing solution of 50 mg/mL diacetyl-L-tartaric anhydride (DATAN) in a mixture of acetic acid and dichloromethane (or another suitable solvent).
-
To the dried sample residue, add 50 µL of the DATAN solution.
-
Seal the tube and heat at 70°C for 30 minutes.[4]
-
Cool the sample to room temperature.
-
Evaporate the sample to dryness again under nitrogen.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 95% water / 5% acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized D- and L-2-HG diastereomers (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold, and re-equilibrate).
-
MS Detection: Triple quadrupole mass spectrometer operating in negative ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for derivatized L-2-HG, D-2-HG, and the internal standard. For underivatized 2-HG, a common transition is m/z 147 -> 129.[4] The exact m/z will depend on the derivatization agent used.
Diagrams
Caption: Experimental workflow for L-2-HG quantification.
Caption: Troubleshooting logic for addressing matrix effects.
Caption: Simplified metabolic context for D- and L-2-HG production.
References
- 1. eijppr.com [eijppr.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Stable-isotope dilution analysis of D- and L-2-hydroxyglutaric acid: application to the detection and prenatal diagnosis of D- and L-2-hydroxyglutaric acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Quantitation of isocitrate dehydrogenase (IDH)-induced D and L enantiomers of 2-hydroxyglutaric acid in biological fluids by a fully validated liquid tandem mass spectrometry method, suitable for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Stable-Isotope Dilution Analysis of D- and L-2-Hydroxyglutaric Acid: Application to the Detection and Prenatal Diagnosis of D- and L-2-Hydroxyglutaric Acidemias | Semantic Scholar [semanticscholar.org]
Selecting the optimal internal standard for 2-hydroxyglutarate analysis
Welcome to the technical support center for the analysis of 2-hydroxyglutarate (2-HG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal internal standard and troubleshooting common issues encountered during 2-HG quantification.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard (IS) for 2-hydroxyglutarate (2-HG) analysis by LC-MS/MS?
A1: The most effective internal standard for 2-HG analysis is a stable isotope-labeled (SIL) version of the analyte. Commonly used SIL-IS for 2-HG include D/L-2-hydroxyglutarate-d5 and D-α-hydroxyglutaric acid-13C5. These standards are ideal because they share very similar physicochemical properties with the endogenous 2-HG, meaning they co-elute chromatographically and have nearly identical ionization efficiency. This allows for accurate correction of variations that can occur during sample preparation and mass spectrometric analysis.
Q2: Can I use a surrogate analyte as an internal standard if a stable isotope-labeled standard is not available?
A2: While a stable isotope-labeled internal standard is highly recommended, a surrogate analyte can be used as an alternative. For instance, 3-hydroxy-3-methylglutaric acid (3HMG) has been utilized as an internal standard in some studies. However, it is important to note that surrogate standards may not perfectly mimic the behavior of 2-HG during sample processing and analysis, which could lead to less accurate quantification.
Q3: Why is chiral derivatization necessary for 2-HG analysis?
A3: 2-Hydroxyglutarate exists as two distinct enantiomers, D-2-HG and L-2-HG, which are involved in different biological pathways and have different clinical implications. Standard chromatographic techniques often cannot separate these enantiomers. Chiral derivatization, using reagents like (+)-o,o-diacetyl-l-tartaric anhydride (DATAN) or N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC), converts the enantiomers into diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column, allowing for the individual quantification of D-2-HG and L-2-HG.
Q4: What are the key considerations for sample preparation in 2-HG analysis?
A4: Proper sample preparation is critical for accurate 2-HG quantification. Key steps often include:
-
Protein Precipitation: To remove proteins that can interfere with the analysis. This is typically done using a cold solvent like methanol.
-
Extraction: To isolate the 2-HG from the sample matrix.
-
Evaporation and Reconstitution: After extraction, the sample is often dried down (e.g., using a Speedvac or nitrogen stream) and then reconstituted in a solvent compatible with the LC-MS/MS system. It is crucial to ensure complete evaporation of water before derivatization, as the presence of water can inhibit the reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during 2-HG analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Contamination of the LC system or column. | 1. Optimize the mobile phase, ensuring the pH and organic solvent composition are suitable for the column and analytes. 2. Replace the column with a new one. 3. Flush the LC system and column with appropriate cleaning solutions. |
| Low Signal Intensity for 2-HG and/or Internal Standard | 1. Inefficient ionization in the mass spectrometer. 2. Incomplete derivatization. 3. Matrix effects (ion suppression). 4. Sample degradation. | 1. Tune the mass spectrometer parameters for optimal ionization of the derivatized 2-HG. 2. Ensure complete dryness of the sample before adding the derivatization reagent. Optimize derivatization time and temperature. 3. Improve sample cleanup to remove interfering matrix components. The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects. 4. Ensure proper sample storage and handling to prevent degradation. |
| Inability to Separate D- and L-2-HG Enantiomers | 1. Incomplete or failed derivatization reaction. 2. Suboptimal chromatographic conditions. | 1. Verify the integrity of the derivatization reagent (e.g., DATAN) and ensure anhydrous conditions during the reaction. 2. Adjust the mobile phase gradient, flow rate, and column temperature to improve the resolution of the diastereomers. |
| High Variability in Results | 1. Inconsistent sample preparation. 2. Instability of the LC-MS/MS system. 3. Improper integration of chromatographic peaks. | 1. Standardize the sample preparation protocol and ensure consistency across all samples. The use of an internal standard is critical to minimize variability. 2. Perform system suitability tests to ensure the LC-MS/MS is performing consistently. 3. Manually review and adjust peak integration where necessary to ensure accuracy. |
Internal Standard Comparison
The selection of an appropriate internal standard is paramount for achieving accurate and reliable quantification of 2-HG. The table below summarizes the key characteristics of commonly used internal standards.
| Internal Standard | Type | Advantages | Disadvantages |
| D/L-2-hydroxyglutarate-d5 | Stable Isotope-Labeled | Co-elutes with the analyte, corrects for matrix effects and procedural losses effectively. | May not be readily available in all labs; can be more expensive. |
| D-α-hydroxyglutaric acid-13C5 | Stable Isotope-Labeled | Similar to deuterated standards, it provides excellent correction for analytical variability. | Cost and availability can be a concern. |
| 3-hydroxy-3-methylglutaric acid (3HMG) | Surrogate Analyte | More readily available and less expensive than SIL standards. | Does not co-elute with 2-HG and may not fully compensate for matrix effects or losses during sample preparation. |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for LC-MS/MS Analysis of 2-HG Enantiomers
This protocol is adapted from established methods for the quantification of D- and L-2-HG.
1. Sample Preparation: a. For cultured cells, quench metabolism and extract metabolites by adding 1 ml of 80% methanol (pre-cooled to -80°C) and 10 µl of the internal standard solution. b. For biological fluids like plasma or urine, add the internal standard and perform protein precipitation with a solvent like methanol. c. Centrifuge the samples to pellet insoluble material. d. Transfer the supernatant to a new tube.
2. Evaporation: a. Evaporate the samples to complete dryness using a Speedvac or a gentle stream of nitrogen. b. Crucial Step: Ensure all water is removed, as it will inhibit the derivatization reaction.
3. Derivatization with DATAN: a. Prepare the derivatization reagent by dissolving diacetyl-l-tartaric anhydride (DATAN) in a mixture of acetonitrile and acetic acid (e.g., 4:1 v/v) to a concentration of 50 mg/ml. b. Add 50 µl of the DATAN solution to each dried sample. c. Heat the samples at 70°C for at least 30 minutes (2 hours is recommended for complete derivatization). d. Cool the samples to room temperature.
4. Final Sample Preparation for LC-MS/MS: a. Dilute the derivatized samples with an appropriate solvent, such as a mixture of acetonitrile and acetic acid. b. Vortex and centrifuge the samples briefly. c. Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for 2-HG analysis.
Validation & Comparative
A Head-to-Head Comparison: LC-MS/MS vs. Enzymatic Assays for 2-Hydroxyglutarate Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of 2-hydroxyglutarate (2-HG), a critical oncometabolite, is paramount. This guide provides an objective comparison of two primary analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays, supported by experimental data and detailed protocols to inform the selection of the most appropriate method for your research needs.
The accumulation of 2-HG, particularly the D-enantiomer, is a hallmark of cancers harboring mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) genes. This oncometabolite plays a significant role in tumorigenesis by impacting cellular metabolism and epigenetic regulation. Consequently, robust and reliable quantification of 2-HG is essential for basic research, clinical diagnostics, and the development of targeted therapies.
Performance Comparison at a Glance
The choice between LC-MS/MS and enzymatic assays for 2-HG quantification depends on several factors, including the required sensitivity, specificity, sample throughput, and available resources. The following table summarizes the key performance characteristics of each method based on published data.
| Feature | LC-MS/MS | Enzymatic Assay |
| Principle | Chromatographic separation followed by mass-based detection and quantification. | Enzyme-catalyzed conversion of 2-HG to a product that is measured colorimetrically or fluorometrically. |
| Specificity | High; can distinguish between D- and L-enantiomers of 2-HG with appropriate chiral chromatography or derivatization. | Generally specific for D-2-HG, but may have cross-reactivity with other metabolites. |
| Sensitivity (LOD/LOQ) | High; LOQ reported as low as 0.20 µM.[1] Another method reports a LLOQ of 0.8 nmol/mL.[2] | Moderate; quantification limit in tumor tissue is 0.44 µM and in serum is 2.77 µM.[3][4] A biosensor format reports a detection limit of 0.1 µM. |
| Linear Range | Wide; reported ranges include 0.34–135.04 µM and 0.8-104 nmol/mL.[1][2] | Narrower; a biosensor is reported to have a linear range of 0.5 to 120 µM. |
| Accuracy | High; relative error reported as ≤ 2.7%.[2] | Good; recovery in spiked samples reported between 97.30% and 106.83%. |
| Precision (CV%) | High; intra-day CV ≤ 8.0% and inter-day CV ≤ 6.3%.[2] | Good; typically acceptable for most applications. |
| Throughput | Lower; sample preparation and run times can be lengthy. | High; suitable for screening large numbers of samples in a 96-well plate format. |
| Cost | High initial instrument cost and ongoing operational expenses. | Lower; requires a standard plate reader. |
| Expertise Required | Requires specialized training in mass spectrometry. | Relatively simple to perform with standard laboratory skills. |
The Role of 2-Hydroxyglutarate in Signaling Pathways
2-HG accumulation profoundly impacts cellular signaling, primarily by competitively inhibiting α-ketoglutarate (α-KG)-dependent dioxygenases. This interference disrupts normal metabolic and epigenetic processes, contributing to cancer development. Two key pathways affected are the mTOR and Hypoxia-Inducible Factor (HIF) signaling pathways.
References
L-2-Hydroxyglutarate: A Competitive Inhibitor of Alpha-Ketoglutarate-Dependent Dioxygenases
A Comparative Guide for Researchers and Drug Development Professionals
L-2-Hydroxyglutarate (L-2-HG), an enantiomer of the oncometabolite D-2-hydroxyglutarate, has emerged as a significant modulator of cellular metabolism and epigenetic landscapes. Its structural similarity to the Krebs cycle intermediate alpha-ketoglutarate (α-KG) allows it to act as a competitive inhibitor of a broad range of α-KG-dependent dioxygenases. This guide provides a comparative overview of L-2-HG's inhibitory activity, supported by experimental data and detailed methodologies, to aid researchers in their investigation of this critical signaling metabolite.
Mechanism of Action: Competitive Inhibition
L-2-hydroxyglutarate competitively inhibits α-KG-dependent dioxygenases by binding to the α-KG binding site within the catalytic domain of these enzymes.[1][2] This inhibition leads to a reduction in the enzymatic activity of several families of dioxygenases, including histone demethylases (KDMs), the ten-eleven translocation (TET) family of DNA hydroxylases, and prolyl hydroxylases (PHDs).[1][3][4][5] The consequences of this inhibition are far-reaching, impacting epigenetic regulation, hypoxia signaling, and cellular differentiation.[3][4][5]
Comparative Inhibitory Potency
Experimental data consistently demonstrates that L-2-HG is a more potent inhibitor of many α-KG-dependent dioxygenases compared to its enantiomer, D-2-HG.[1][4] This stereospecificity has important implications for the distinct pathological roles of the two enantiomers.
Table 1: Comparative Inhibitory Constants of L-2-HG and D-2-HG against α-KG-Dependent Dioxygenases
| Enzyme Target | L-2-HG | D-2-HG | Reference |
| KDM5B/JARID1B/PLU-1 (Ki) | 0.628 ± 0.036 mM | 10.87 ± 1.85 mM | [1] |
| PHD2 (IC50) | 419 µM | 7.3 mM | [3] |
| JMJD2C (IC50) | More potent than D-2HG | 79 ± 7 µM | [4] |
| ALKBH2 Inhibition (%) | 31-58% | 73-88% | [6][7] |
| ALKBH3 Inhibition (%) | 31-58% | 73-88% | [6][7] |
Note: Inhibition percentages for ALKBH2 and ALKBH3 were determined under pathologically relevant concentrations of the respective 2-HG enantiomer and α-KG.
Downstream Signaling Consequences
The inhibition of α-KG-dependent dioxygenases by L-2-HG triggers significant downstream effects, primarily impacting epigenetic modifications and hypoxia signaling pathways.
Epigenetic Alterations
By inhibiting histone demethylases (e.g., KDM family) and TET DNA hydroxylases, L-2-HG accumulation leads to global changes in histone and DNA methylation patterns.[1][4][5] This can result in hypermethylation of histones and DNA, which in turn alters gene expression and can contribute to oncogenesis.[4][5]
Activation of Hypoxia-Inducible Factor 1α (HIF-1α)
L-2-HG inhibits prolyl hydroxylases (PHDs), the enzymes responsible for marking the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for degradation under normoxic conditions.[3][4] This inhibition leads to the stabilization and activation of HIF-1α, even in the presence of oxygen, promoting a pro-inflammatory and glycolytic state.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of L-2-HG's inhibitory effects. Below are representative protocols for key experiments.
Histone Demethylase Activity Assay
Objective: To determine the in vitro inhibitory effect of L-2-HG on the activity of a specific histone demethylase (e.g., KDM7A).
Methodology:
-
Peptide Substrate: Synthesize or obtain a peptide corresponding to a specific histone tail with a known methylation mark (e.g., H3K9me2 or H3K27me2).
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the purified recombinant histone demethylase, the peptide substrate, α-KG, and other necessary co-factors (e.g., Fe(II), ascorbate) in a suitable reaction buffer.
-
Add varying concentrations of L-2-HG or D-2-HG to the reaction mixtures.
-
Incubate the reactions at a controlled temperature (e.g., 37°C) for a specific duration.
-
-
Product Analysis:
-
Terminate the reaction.
-
Analyze the reaction products using mass spectrometry to quantify the ratio of demethylated to methylated peptide.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 or Ki value by fitting the data to a dose-response curve.[1]
-
TET Hydroxylase Activity Assay
Objective: To measure the inhibition of TET enzyme-mediated conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) by L-2-HG.
Methodology:
-
Substrate Preparation: Use a DNA oligonucleotide containing 5-methylcytosine as the substrate.
-
Enzyme Reaction:
-
Set up a reaction containing the purified TET enzyme, the 5mC-containing DNA substrate, α-KG, and co-factors in a reaction buffer.
-
Introduce different concentrations of L-2-HG or D-2-HG.
-
Incubate the mixture to allow for the enzymatic conversion.
-
-
Detection of 5hmC:
-
The production of 5hmC can be detected using various methods, including dot blot analysis with a 5hmC-specific antibody or liquid chromatography-mass spectrometry (LC-MS).
-
-
Quantification and Analysis:
-
Quantify the amount of 5hmC produced in the presence and absence of the inhibitor.
-
Calculate the percentage of inhibition and determine the IC50 value.[1]
-
Visualizing the Impact of L-2-Hydroxyglutarate
The following diagrams illustrate the key signaling pathway affected by L-2-HG and a typical experimental workflow for studying its inhibitory effects.
Caption: L-2-HG competitively inhibits α-KG-dependent dioxygenases, leading to downstream effects.
Caption: A generalized workflow for assessing the inhibitory activity of L-2-HG.
Conclusion
L-2-Hydroxyglutarate is a potent competitive inhibitor of α-ketoglutarate-dependent dioxygenases, with significant implications for cellular signaling and disease pathogenesis. Its superior inhibitory activity compared to D-2-HG in many contexts highlights the importance of stereospecificity in oncometabolite function. The experimental frameworks provided herein offer a foundation for researchers to further explore the intricate roles of L-2-HG and to identify potential therapeutic strategies targeting its production or downstream effects.
References
- 1. Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 6. Oncometabolites D- and L-2-hydroxyglutarate Inhibit the AlkB Family DNA Repair Enzymes under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
L-2-Hydroxyglutarate: A Validated Endogenous Biomarker for Hypoxia
A comprehensive guide comparing L-2-Hydroxyglutarate with alternative hypoxia markers, supported by experimental data and detailed protocols for researchers and drug development professionals.
The accurate detection and quantification of hypoxia, or low oxygen tension, is critical in various fields of biomedical research, particularly in oncology and ischemic diseases. Hypoxia is a hallmark of the tumor microenvironment and plays a pivotal role in tumor progression, metastasis, and resistance to therapy. Consequently, robust biomarkers for hypoxia are indispensable for both basic research and the development of targeted therapeutics. L-2-hydroxyglutarate (L-2-HG), an endogenous metabolite, has emerged as a sensitive and specific biomarker for hypoxia. This guide provides an objective comparison of L-2-HG with other methods, presents supporting experimental data, and offers detailed protocols for its validation.
The Hypoxic Accumulation of L-2-Hydroxyglutarate
Under hypoxic conditions, mammalian cells undergo significant metabolic reprogramming. A key event is the accumulation of the L-enantiomer of 2-hydroxyglutarate.[1][2] This is not due to mutations in isocitrate dehydrogenase (IDH) enzymes, which are known to produce D-2-hydroxyglutarate, but rather from the "promiscuous" activity of lactate dehydrogenase A (LDHA) and malate dehydrogenase (MDH1 and MDH2).[2][3][4] In response to a decrease in oxygen, the intracellular ratio of NADH/NAD+ increases, and levels of α-ketoglutarate (α-KG) rise.[1][4] This altered metabolic state drives LDHA and MDH to reduce α-KG to L-2-HG.[2][4][5] The degradation of L-2-HG is simultaneously suppressed in some contexts by a decrease in the expression of its catabolizing enzyme, L-2-hydroxyglutarate dehydrogenase (L2HGDH).[1][6]
Comparison with Pimonidazole, a Standard Hypoxia Marker
Pimonidazole is a widely used exogenous 2-nitroimidazole compound for detecting hypoxia in solid tumors.[7] It forms adducts with thiol-containing proteins in hypoxic cells, which can then be detected using specific antibodies. While pimonidazole is a valuable tool, L-2-HG offers distinct advantages as an endogenous biomarker.
| Feature | L-2-Hydroxyglutarate (L-2-HG) | Pimonidazole |
| Nature | Endogenous metabolite. Reflects the cell's physiological response to hypoxia.[1][2] | Exogenous chemical probe. Requires administration to the subject.[7][8] |
| Method of Detection | Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9][10] | Immunohistochemistry (IHC), Immunofluorescence (IF), Flow Cytometry.[7][8] |
| Quantification | Highly quantitative, providing absolute concentration values.[10][11] | Semi-quantitative (IHC/IF) or quantitative for cell populations (Flow Cytometry).[7] |
| Advantages | - Non-invasive sampling (plasma, urine).- Highly sensitive and specific.- Reflects real-time metabolic state.- No perturbation of the biological system. | - Well-established method.- Provides spatial information on hypoxic regions within tissues.[8]- Can be used for cell sorting based on hypoxia.[7] |
| Disadvantages | - Requires specialized equipment (LC-MS/MS).- Does not provide spatial information within tissues. | - Requires injection of a foreign compound.- Potential for uneven distribution in tissues.- Adduct formation is time-dependent.[7] |
Supporting Experimental Data
Multiple studies have validated the robust increase of L-2-HG in various cell types in response to hypoxia. The degree of accumulation can vary between cell lines, but it is a consistent and significant phenomenon.
| Cell Line | Hypoxic Condition | Fold Increase in L-2-HG | Primary Enzyme Contribution | Reference |
| SF188 Glioblastoma | 0.5% O₂ for 24-48h | ~300-fold | Lactate Dehydrogenase A (LDHA) | [2][12] |
| HEK293T | 0.5% O₂ for 24-48h | Variable, significant increase | LDHA and Malate Dehydrogenase (MDH) | [2] |
| Pulmonary Artery Endothelial Cells (PAEC) | 0.2% O₂ for 24h | 1.7 to 8.8-fold | Malate Dehydrogenase (MDH) | [1] |
| Lung Fibroblasts (LF) | 0.2% O₂ for 24h | 1.7 to 8.8-fold | Malate Dehydrogenase (MDH) | [1] |
Experiments involving siRNA-mediated knockdown of the key enzymes have confirmed their roles in L-2-HG production under hypoxia.
| Experiment | Effect on Hypoxia-Induced L-2-HG | Conclusion | Reference |
| LDHA Knockdown | Majority of L-2-HG accumulation is suppressed. | LDHA is a primary contributor to L-2-HG production in hypoxia. | [2] |
| MDH1/2 Knockdown | L-2-HG accumulation is impaired. | MDH enzymes contribute to L-2-HG synthesis from α-KG. | [1][2] |
| L2HGDH Knockdown | Substantially increases L-2-HG accumulation in hypoxia. | L2HGDH is the key enzyme for L-2-HG degradation. | [2] |
Experimental Protocols
Protocol 1: Quantification of L-2-HG by LC-MS/MS
This method allows for the precise quantification of L- and D-2-HG enantiomers from biological samples. The key steps involve metabolite extraction, chemical derivatization to separate the enantiomers, and subsequent analysis by LC-MS/MS.
1. Metabolite Extraction:
-
For cultured cells (~1x10⁶), wash with ice-cold saline and quench metabolism by adding 1 mL of ice-cold 80% methanol.
-
For tissue (~10 mg), homogenize in 100 µL of ice-cold Assay Buffer.[13]
-
Scrape cells or process tissue, vortex vigorously, and centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
2. Derivatization:
-
Evaporate the metabolite extract to dryness using a vacuum concentrator.
-
Reconstitute the dried sample in 50 µL of a derivatizing reagent, such as diacetyl-L-tartaric anhydride (DATAN) dissolved in a 4:1 (v/v) mixture of acetonitrile and acetic acid to a final concentration of 50 mg/mL.[1][14]
-
Incubate the reaction at 70°C for 2 hours.[14] This reaction creates diastereomers of L- and D-2-HG that can be separated on a standard C18 reverse-phase column.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the derivatized samples using a C18 column. A typical mobile phase system consists of Buffer A (e.g., 0.1% formic acid in water) and Buffer B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The mass transition for derivatized 2-HG is typically m/z 147 → 129.[1]
-
Quantification: Generate a standard curve using known concentrations of pure L- and D-2-HG standards that have undergone the same derivatization process.
Protocol 2: Pimonidazole Adduct Detection (Comparative Method)
This protocol provides a brief overview of the standard procedure for detecting hypoxic regions in tissues using pimonidazole.
-
Administration: Inject the subject (e.g., a tumor-bearing mouse) with pimonidazole hydrochloride solution (e.g., 60 mg/kg) intravenously or intraperitoneally.[8]
-
Circulation: Allow the compound to circulate and form adducts in hypoxic tissues for a defined period (e.g., 90 minutes).[8]
-
Tissue Processing: Euthanize the subject and perfuse with saline. Excise the tissue of interest and fix in formalin, then embed in paraffin.
-
Immunohistochemistry:
-
Section the paraffin-embedded tissue.
-
Perform antigen retrieval.
-
Incubate the sections with a specific primary antibody against pimonidazole adducts (e.g., FITC-conjugated mouse anti-pimonidazole).[8]
-
Use an appropriate secondary antibody and detection system.
-
Image the stained sections using microscopy to visualize the hypoxic regions.
-
Downstream Signaling and Functional Role of L-2-HG
The accumulation of L-2-HG is not merely a passive indicator of hypoxia; it actively participates in the cellular response to low oxygen. L-2-HG is a competitive inhibitor of numerous α-KG-dependent dioxygenases, including histone demethylases (e.g., KDM4C) and the TET family of 5-methylcytosine hydroxylases.[1][2][12] Inhibition of these enzymes leads to epigenetic alterations, such as increased histone 3 lysine 9 trimethylation (H3K9me3), a repressive histone mark.[2][15] Furthermore, L-2-HG can inhibit the prolyl hydroxylases (PHDs) that mark the Hypoxia-Inducible Factor 1α (HIF-1α) for degradation, thus contributing to the stabilization and activation of HIF-1α, the master regulator of the hypoxic response.[6][15]
Conclusion
The validation of L-2-hydroxyglutarate as an endogenous biomarker for hypoxia is strongly supported by extensive experimental evidence. Its accumulation is a direct and quantifiable metabolic consequence of low oxygen tension across various cell types. Compared to exogenous probes like pimonidazole, L-2-HG offers the significant advantage of being an intrinsic cellular metabolite, allowing for non-invasive assessment of the hypoxic state without perturbing the system. While its detection requires specialized LC-MS/MS instrumentation, the high sensitivity, specificity, and quantitative nature of this analysis make L-2-HG an invaluable tool for researchers, scientists, and drug development professionals studying hypoxia-related pathologies and evaluating the efficacy of hypoxia-targeted therapies.
References
- 1. Hypoxia-mediated Increases in L-2-hydroxyglutarate Coordinate the Metabolic Response to Reductive Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia Induces Production of L-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medlink.com [medlink.com]
- 4. L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison between the comet assay and pimonidazole binding for measuring tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 13. abcam.cn [abcam.cn]
- 14. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Navigating the Chiral World of 2-Hydroxyglutarate: A Comparative Guide to Detection Methods
A critical challenge in the study of D- and L-2-Hydroxyglutarate (2-HG) enantiomers lies in their specific detection and quantification. While antibody-based methods are a cornerstone of molecular biology, their application in distinguishing between these small, structurally similar metabolites is limited. This guide provides a comprehensive comparison of available analytical methods, with a focus on providing researchers, scientists, and drug development professionals with the information needed to select the most appropriate technique for their research.
Currently, there is a notable absence of commercially available and validated antibodies that can specifically differentiate between the small molecule enantiomers D-2-Hydroxyglutarate (D-2-HG) and L-2-Hydroxyglutarate (L-2-HG). The development of antibodies with the required specificity to distinguish between these chiral twins is a significant challenge.
The primary and most reliable methods for the accurate quantification and differentiation of D- and L-2-HG are mass spectrometry-based techniques.[1][2] These methods offer high sensitivity and specificity, allowing for the precise measurement of each enantiomer in various biological samples.
While direct antibody-based detection of D/L-2-HG is not a standard method, the field does offer antibody-based tools for related targets. These include antibodies against the enzymes responsible for the metabolism of these enantiomers, namely D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) and L-2-Hydroxyglutarate Dehydrogenase (L2HGDH), as well as antibodies that specifically recognize the mutated Isocitrate Dehydrogenase 1/2 (IDH1/2) proteins that lead to the accumulation of D-2-HG in certain cancers.[1][3]
Comparison of Analytical Methods for D/L-2-Hydroxyglutarate Analysis
To aid in the selection of the most suitable analytical method, the following table summarizes the key characteristics of the primary techniques used for the analysis of D- and L-2-Hydroxyglutarate and related proteins.
| Method | Principle | Target Analyte(s) | Enantiomer Specificity | Key Performance Characteristics |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Chromatographic separation followed by mass-to-charge ratio detection. Chiral derivatization is typically required to separate D- and L-2-HG.[1][4] | D-2-HG, L-2-HG, and other metabolites | Yes (with chiral derivatization) | High sensitivity and specificity; considered the gold standard for quantification; allows for multiplexed analysis of other metabolites. |
| Enzymatic Assays | Utilizes an enzyme that specifically acts on one of the enantiomers (e.g., D2HGDH for D-2-HG) to produce a detectable signal (colorimetric or fluorometric).[5][6] | D-2-HG or L-2-HG (depending on the enzyme used) | Yes (enzyme-dependent) | High throughput; relatively inexpensive; may be susceptible to interference from other substances in the sample. |
| ELISA / Immunoassays | Antibody-based detection of specific proteins. | D2HGDH, L2HGDH, mutated IDH1/2 proteins[7][8][9] | Not applicable for direct D/L-2-HG detection | High sensitivity and specificity for the target protein; widely used for protein quantification in various sample types. |
| Western Blotting | Separation of proteins by size, followed by detection with specific antibodies. | D2HGDH, L2HGDH, mutated IDH1/2 proteins | Not applicable for direct D/L-2-HG detection | Provides information on protein size and relative abundance; less quantitative than ELISA. |
| Immunohistochemistry (IHC) / Immunofluorescence (IF) | In situ detection of proteins in tissue sections or cells using specific antibodies. | D2HGDH, L2HGDH, mutated IDH1/2 proteins | Not applicable for direct D/L-2-HG detection | Provides spatial information on protein expression within tissues and cells. |
Experimental Protocols
Quantification of D- and L-2-Hydroxyglutarate by LC-MS with Chiral Derivatization
This protocol outlines a general workflow for the analysis of D- and L-2-HG in biological samples using liquid chromatography-mass spectrometry with a chiral derivatizing agent.
1. Sample Preparation:
- Homogenize tissue samples or collect cell pellets.
- Perform metabolite extraction using a cold solvent mixture (e.g., 80% methanol).
- Centrifuge to pellet debris and collect the supernatant containing the metabolites.
- Dry the supernatant under vacuum or nitrogen.
2. Chiral Derivatization:
- Reconstitute the dried metabolite extract in a suitable buffer.
- Add a chiral derivatizing agent, such as diacetyl-L-tartaric anhydride (DATAN), to the sample.[4]
- Incubate the reaction mixture to allow for the formation of diastereomers of D- and L-2-HG.
3. LC-MS Analysis:
- Inject the derivatized sample onto a reverse-phase C18 liquid chromatography column.
- Separate the diastereomers using a gradient of appropriate mobile phases (e.g., water and acetonitrile with formic acid).
- Detect and quantify the separated diastereomers using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
4. Data Analysis:
- Generate standard curves using known concentrations of derivatized D- and L-2-HG standards.
- Determine the concentration of D- and L-2-HG in the samples by comparing their peak areas to the standard curves.
Western Blot Analysis of D2HGDH or L2HGDH
This protocol describes the detection of D2HGDH or L2HGDH protein in cell lysates by Western blotting.
1. Sample Preparation:
- Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
- Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE:
- Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).
3. Protein Transfer:
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for D2HGDH or L2HGDH overnight at 4°C.
- Wash the membrane to remove unbound primary antibody.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Wash the membrane to remove unbound secondary antibody.
5. Detection:
- Add an enhanced chemiluminescence (ECL) substrate to the membrane.
- Detect the chemiluminescent signal using an imaging system to visualize the protein bands.
Visualizing the Pathways and Workflows
References
- 1. Selective Detection of the D-enantiomer of 2-Hydroxyglutarate in the CSF of Glioma Patients with Mutated Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Clinical usefulness of 2-hydroxyglutarate as a biomarker in IDH-mutant chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. D 2 Hydroxyglutarate Assay Kit (Colorimetric) (ab211070) | Abcam [abcam.com]
- 6. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. assaygenie.com [assaygenie.com]
- 9. mybiosource.com [mybiosource.com]
L-2-Hydroxyglutarate Demonstrates Potency Over D-2-Hydroxyglutarate in TET Enzyme Inhibition: A Comparative Guide
For Immediate Release
[City, State] – Researchers and drug development professionals now have access to a comprehensive comparison of the inhibitory effects of L-2-Hydroxyglutarate (L-2-HG) and D-2-Hydroxyglutarate (D-2-HG) on the Ten-Eleven Translocation (TET) family of enzymes. This guide synthesizes key experimental data, providing a clear overview of the differential potency of these two oncometabolites.
The accumulation of 2-hydroxyglutarate (2-HG) enantiomers has been implicated in various cellular processes and is a hallmark of certain cancers, particularly those with mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes. Both L-2-HG and D-2-HG are known to competitively inhibit α-ketoglutarate (α-KG) dependent dioxygenases, including the TET enzymes, which play a crucial role in DNA demethylation. Understanding the comparative potency of these enantiomers is vital for research into epigenetic regulation and the development of targeted cancer therapies.
Quantitative Comparison of Inhibitory Potency
Recent studies have elucidated the nuanced inhibitory profiles of L-2-HG and D-2-HG against different TET enzyme isoforms. While historical data suggested a generally higher potency for L-2-HG, new findings indicate isoform-specific differences.[1] The following table summarizes the half-maximal inhibitory concentration (IC50) values for both enantiomers against human TET1, TET2, and TET3 catalytic domains (CD).
| Compound | TET1CD (IC50 in µM) | TET2CD (IC50 in µM) | TET3CD (IC50 in µM) |
| L-2-Hydroxyglutarate (S-2-HG) | ~800 | 13 - 15 | ~100 |
| D-2-Hydroxyglutarate (R-2-HG) | ~800 | 13 - 15 | ~100 |
Data sourced from Weirath et al., J. Med. Chem. 2024.[1]
Interestingly, while both enantiomers exhibit similar and weak inhibition of TET1, they are significantly more potent against TET2 and show moderate inhibition of TET3.[1] Some studies suggest that D-2-HG (R-2-HG) is a more potent inhibitor of human TET2 than L-2-HG (S-2-HG).[2] It has been proposed that elevated levels of D-2-HG in cells with IDH mutations may be sufficient to impact global 5-hydroxymethylcytosine (5hmC) levels through TET inhibition.[1][3]
Signaling Pathway and Experimental Workflow
The inhibitory action of both L-2-HG and D-2-HG on TET enzymes stems from their structural similarity to the endogenous cofactor, α-ketoglutarate. This leads to competitive binding at the active site, thereby hindering the normal catalytic function of the enzyme.
References
A Researcher's Guide to Differentiating L-2-Hydroxyglutarate from D-2-Hydroxyglutarate in Patient Samples
A comprehensive comparison of analytical methods for the stereospecific quantification of 2-hydroxyglutarate enantiomers, crucial biomarkers in cancer and metabolic disorders.
The accurate differentiation and quantification of the enantiomers of 2-hydroxyglutarate (2-HG), L-2-HG and D-2-HG, in patient samples are of paramount importance for both clinical diagnostics and research. These stereoisomers, while structurally similar, have distinct metabolic origins and clinical implications. Elevated levels of D-2-HG are a hallmark of isocitrate dehydrogenase (IDH) mutations in various cancers, including glioma and acute myeloid leukemia, whereas L-2-HG accumulation is associated with certain inborn errors of metabolism and can be induced by hypoxia.[1][2] This guide provides an objective comparison of the leading analytical methods for distinguishing between L-2-HG and D-2-HG, complete with experimental data and detailed protocols to aid researchers and clinicians in selecting the most appropriate technique for their needs.
Metabolic Pathways of L-2-HG and D-2-HG
The production and degradation of L-2-HG and D-2-HG follow distinct metabolic routes. Understanding these pathways is crucial for interpreting the clinical significance of their accumulation.
Comparison of Analytical Methods
Several analytical techniques are available for the chiral separation and quantification of 2-HG enantiomers. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation. The three main approaches are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.
| Feature | LC-MS/MS with Chiral Derivatization | GC-MS with Chiral Column/Derivatization | Enzymatic Assay (D-2-HG) |
| Principle | Chromatographic separation of diastereomers formed by reacting 2-HG with a chiral derivatizing agent, followed by mass spectrometric detection.[3][4] | Chromatographic separation of enantiomers on a chiral column or as diastereomeric derivatives, followed by mass spectrometric detection.[5][6] | Specific enzymatic conversion of D-2-HG to α-ketoglutarate, coupled to a colorimetric or fluorometric readout.[3][7] |
| Sensitivity | High (pmol to low nmol range).[3][4] | High (µM range). | Moderate (µM range).[7][8] |
| Specificity | High for both L- and D-2-HG. | High for both L- and D-2-HG. | Specific for D-2-HG.[9] |
| Sample Throughput | Moderate to high, depending on the chromatography runtime. | Lower, often requires more extensive sample preparation. | High, suitable for plate-based assays.[9] |
| Sample Types | Urine, plasma, serum, cerebrospinal fluid (CSF), tissue extracts.[3][10] | Urine, serum.[6] | Serum, urine, cell culture supernatants, cell or tissue lysates.[7][10] |
| Instrumentation | LC-MS/MS system. | GC-MS system. | Plate reader (colorimetric or fluorometric). |
| Advantages | High sensitivity and specificity; simultaneous quantification of both enantiomers. | Well-established technique; can be very specific with the right column. | Rapid, cost-effective, and simple to perform; no complex instrumentation required. |
| Disadvantages | Requires a derivatization step; instrumentation can be expensive. | Derivatization can be complex and time-consuming; potential for thermal degradation of analytes. | Only measures D-2-HG; may have interferences from other components in the sample. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Diacetyl-L-Tartaric Anhydride (DATAN) Derivatization
This is a widely used method for the simultaneous quantification of L-2-HG and D-2-HG. The chiral derivatizing agent, DATAN, reacts with the hydroxyl group of both enantiomers to form diastereomers, which can then be separated on a standard achiral reverse-phase column.
Detailed Methodology:
-
Sample Preparation: To 20 µL of patient sample (e.g., urine, serum), add an internal standard (e.g., deuterated 2-HG).[11]
-
Drying: Dry the samples under a stream of nitrogen or in a vacuum concentrator.
-
Derivatization: Add 50 µL of a freshly prepared solution of 50 mg/mL diacetyl-L-tartaric anhydride (DATAN) in a 4:1 mixture of dichloromethane and glacial acetic acid. Incubate at 75°C for 30 minutes.[11]
-
Drying: Dry the samples again under nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[11]
-
LC-MS/MS Analysis: Inject the sample onto an LC-MS/MS system.
-
Column: A standard C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used.
-
Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for the derivatized L-2-HG and D-2-HG.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS methods for 2-HG enantiomer analysis typically involve either separation on a chiral GC column or derivatization to form diastereomers prior to separation on a standard column.
Detailed Methodology (with Chiral Column):
-
Sample Extraction: Perform a liquid-liquid or solid-phase extraction to isolate organic acids from the patient sample.
-
Derivatization: Convert the 2-HG to a more volatile form, for example, by silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with a chiral column (e.g., a cyclodextrin-based column).[5]
-
Carrier Gas: Helium is typically used.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Detection: A mass spectrometer is used to detect and quantify the eluting enantiomers.
-
Enzymatic Assay for D-2-HG
This method offers a simpler and more rapid alternative for the specific measurement of D-2-HG. Commercially available kits are based on the enzymatic conversion of D-2-HG to α-ketoglutarate by D-2-hydroxyglutarate dehydrogenase (D-2-HGDH). This reaction is coupled to the reduction of a reporter molecule, which can be measured colorimetrically or fluorometrically.[7]
Detailed Methodology:
-
Sample Preparation: Prepare samples (serum, tissue lysates, etc.) according to the kit manufacturer's instructions. This may involve a deproteinization step.
-
Standard Curve: Prepare a standard curve using the provided D-2-HG standard.
-
Enzyme Reaction: Add the reaction mix, containing D-2-HGDH and the reporter substrate, to the samples and standards in a 96-well plate.[9]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[9]
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[9]
-
Quantification: Determine the D-2-HG concentration in the samples by comparing their readings to the standard curve.
Conclusion
The choice of method for differentiating L-2-HG and D-2-HG depends on the specific research or clinical question. For highly sensitive and specific simultaneous quantification of both enantiomers, LC-MS/MS with chiral derivatization is the gold standard. GC-MS offers a robust alternative, particularly when a chiral column is available. For rapid and high-throughput screening of D-2-HG, as is often required in the context of IDH-mutated cancers, enzymatic assays provide a convenient and cost-effective solution. By understanding the principles, advantages, and limitations of each technique, researchers and clinicians can make informed decisions to accurately measure these critical oncometabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 3. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chiral Maze: A Head-to-Head Comparison of Derivatization Agents for 2-Hydroxyglutarate Analysis
A deep dive into the performance of common chiral derivatization agents for the accurate quantification of D- and L-2-hydroxyglutarate, offering researchers a data-driven guide to selecting the optimal method for their experimental needs.
The accurate distinction and quantification of 2-hydroxyglutarate (2-HG) enantiomers, D-2-HG and L-2-HG, are critical in various research fields, particularly in cancer biology and the study of inborn errors of metabolism.[1][2] These stereoisomers often exhibit distinct biological roles and pathological implications.[1][2] Due to their identical physical and chemical properties, chromatographic separation of 2-HG enantiomers necessitates a chiral discrimination strategy.[1] One of the most common approaches is chiral derivatization, which involves reacting the enantiomers with a chiral agent to form diastereomers with different physicochemical properties, allowing for their separation and quantification using standard chromatographic techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1]
This guide provides a head-to-head comparison of commonly employed chiral derivatization agents for 2-HG analysis, with a focus on diacetyl-L-tartaric anhydride (DATAN) and N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC). We present a synthesis of reported performance data, detailed experimental protocols, and visual workflows to aid researchers in making informed decisions for their analytical challenges.
Performance Comparison of Chiral Derivatization Agents
The choice of a chiral derivatization agent significantly impacts the sensitivity, accuracy, and reproducibility of 2-HG enantiomer analysis. The following table summarizes the quantitative performance of TSPC and DATAN based on available literature.
| Parameter | N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC) | Diacetyl-L-tartaric anhydride (DATAN) | Reference(s) |
| Limit of Detection (LOD) | 1.2 pg (D-2HG), 1.0 pg (L-2HG) | 115.0 pg (D-2HG), 102.0 pg (L-2HG) | [3][4] |
| Sensitivity Improvement | 291-fold (D-2HG) and 346-fold (L-2HG) increase compared to underivatized 2-HG | - | [3][4] |
| Linear Range | Not explicitly stated | 0.8-104 nmol/mL | [5][6] |
| Intra-day Precision (CV%) | Not explicitly stated | ≤ 8.0% | [5][6] |
| Inter-day Precision (CV%) | Not explicitly stated | ≤ 6.3% | [5][6] |
| Accuracy (Relative Error %) | Not explicitly stated | ≤ 2.7% | [5][6] |
| Resolution (Rs) | Good separation resolution, similar to TSPC | 1.6 | [3][5][6] |
Note: The performance metrics are extracted from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful and reproducible chiral derivatization of 2-HG. Below are the methodologies for TSPC and DATAN derivatization as described in the literature.
N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC) Derivatization Protocol
This protocol is based on the method described by Cheng et al. (2015).[3]
-
Sample Preparation: Dry the sample containing 2-HG using nitrogen gas at 37 °C.
-
Derivatization Reaction:
-
Analysis: The derivatized sample is ready for LC-MS/MS analysis. The TSPC-labeled L-2HG has been shown to be stable for at least 11 hours.[3]
Diacetyl-L-tartaric anhydride (DATAN) Derivatization Protocol
This protocol is adapted from methods described by Oldham et al. (2016) and a recent optimized methodology.[5][8]
-
Sample Preparation: Evaporate the metabolite extracts to complete dryness using a Speedvac or under nitrogen gas. The absence of water is critical for the reaction to proceed.[8]
-
Derivatization Reagent Preparation: Prepare a 50 mg/mL solution of DATAN in a 4:1 (v/v) mixture of acetonitrile and acetic acid.[8]
-
Derivatization Reaction:
-
Sample Dilution:
-
Analysis: The sample is ready for LC-MS analysis.
Experimental Workflows
To visualize the experimental processes, the following diagrams illustrate the key steps in 2-HG analysis using TSPC and DATAN derivatization.
Caption: Workflow for 2-HG analysis using TSPC derivatization.
Caption: Workflow for 2-HG analysis using DATAN derivatization.
Discussion and Conclusion
Both TSPC and DATAN are effective chiral derivatization agents for the analysis of 2-HG enantiomers. The choice between them may depend on the specific requirements of the study.
TSPC appears to offer significantly higher sensitivity, with reported limits of detection in the low picogram range.[3][4] The derivatization procedure is rapid and conducted at room temperature.[3] This makes TSPC a strong candidate for studies requiring the detection of very low levels of 2-HG.
DATAN has been widely used and a recent study has presented a robust, high-throughput LC-MS method with well-defined performance characteristics, including linearity, precision, and accuracy.[5][6] The derivatization protocol is straightforward, although it requires a heating step.[8] The stability of the DATAN-derivatized product has also been demonstrated.[5]
Older methods using reagents like (D)-2-butanol have been reported but are often described as more tedious, involving a two-step derivatization process, and may not achieve baseline separation of the diastereomers.[3]
Ultimately, the selection of a chiral derivatization agent should be guided by the analytical instrumentation available, the required sensitivity, and the desired sample throughput. The information and protocols provided in this guide offer a solid foundation for researchers to develop and optimize their methods for the accurate and reliable quantification of D- and L-2-hydroxyglutarate.
References
- 1. Quantitative Analysis of Oncometabolite 2-Hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The two enantiomers of 2-hydroxyglutarate differentially regulate cytotoxic T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
L-2-Hydroxyglutarate: A Tale of Two Pathologies - From Inborn Metabolic Error to Cancer Oncometabolite
A comprehensive guide for researchers, scientists, and drug development professionals comparing the role of L-2-Hydroxyglutarate (L-2-HG) in the rare genetic disorder, L-2-hydroxyglutaric aciduria, and its emerging significance as an oncometabolite in cancer.
L-2-hydroxyglutarate (L-2-HG), a stereoisomer of 2-hydroxyglutarate, has garnered significant attention in the scientific community for its dual role in human pathology. Initially identified as the hallmark metabolite accumulating in the rare inborn error of metabolism, L-2-hydroxyglutaric aciduria, it is now recognized as a potent oncometabolite in certain cancers, most notably clear cell renal cell carcinoma (ccRCC). This guide provides an objective comparison of L-2-HG's function in these two distinct disease contexts, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
At a Glance: L-2-HG in Inborn Errors of Metabolism vs. Cancer
| Feature | L-2-Hydroxyglutaric Aciduria (Inborn Error of Metabolism) | Cancer (e.g., Clear Cell Renal Cell Carcinoma) |
| Primary Cause | Germline loss-of-function mutations in the L2HGDH gene.[1] | Somatic loss of L2HGDH expression (e.g., via copy number loss), or hypoxia.[2][3] |
| L-2-HG Production | Systemic accumulation due to deficient L-2-hydroxyglutarate dehydrogenase (L2HGDH) enzyme activity.[1] | Intratumoral accumulation due to reduced L2HGDH activity or increased production under hypoxic conditions by lactate and malate dehydrogenases.[2][4] |
| Typical L-2-HG Levels | Massively elevated in urine, plasma, and cerebrospinal fluid (CSF).[5][6] | Significantly elevated in tumor tissue compared to adjacent normal tissue.[7] |
| Primary Pathophysiology | Neurotoxicity leading to progressive neurological damage.[8] | Promotion of tumorigenesis through epigenetic dysregulation and altered cell signaling.[9] |
| Key Cellular Effects | Impaired brain development, leukoencephalopathy, and increased risk of brain tumors.[8] | Increased histone and DNA methylation, stabilization of HIF-1α, and promotion of cell migration and proliferation.[4][10] |
| Therapeutic Strategies | Currently no specific treatment; supportive and symptomatic care.[5] | Potential for targeting L-2-HG production or its downstream effects.[11] |
Quantitative Data Comparison
The concentration of L-2-HG varies dramatically between healthy individuals, patients with L-2-hydroxyglutaric aciduria, and cancer patients. The following tables summarize typical quantitative data found in the literature.
Table 1: L-2-Hydroxyglutarate Concentrations in L-2-Hydroxyglutaric Aciduria
| Biological Fluid | Patient Concentration | Normal Reference Range |
| Urine | 1242 - 5435 mmol/mol creatinine[12] | 1.3 - 19 mmol/mol creatinine[12] |
| Plasma | Significantly elevated, though specific ranges vary. Generally lower than in urine and CSF.[5] | Mean of 97 ± 44.1 ng/mL (total 2-HG)[13] |
| Cerebrospinal Fluid (CSF) | Markedly increased, often higher than in plasma.[5][6] | Not typically measured in healthy individuals. |
Table 2: L-2-Hydroxyglutarate Concentrations in Clear Cell Renal Cell Carcinoma (ccRCC)
| Sample Type | High L-2-HG Tumors | Low L-2-HG Tumors / Normal Tissue |
| Tumor Tissue | Elevations of >5-fold compared to normal tissue; some tumors show >10-fold increases.[7] Levels can be within 10-fold of those in IDH mutant tumors (which range from ≈20-200 nmol/mg protein).[7] | Baseline levels. |
| Cell Lines (e.g., RXF-393) | High basal levels of L-2-HG due to low L2HGDH expression.[4] | Lower levels in cell lines with normal L2HGDH expression. |
Key Signaling Pathways
The accumulation of L-2-HG in both L-2-hydroxyglutaric aciduria and cancer leads to the competitive inhibition of α-ketoglutarate-dependent dioxygenases. This inhibition is the central mechanism driving the pathophysiology of both conditions, albeit with different downstream consequences.
Caption: Overview of L-2-HG metabolism and its pathological consequences.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of L-2-HG's role in cancer versus inborn errors of metabolism.
Quantification of L-2-Hydroxyglutarate by LC-MS/MS
This protocol is adapted from methods used for the chiral separation and quantification of 2-hydroxyglutarate enantiomers in biological fluids.[1][14][15][16]
a. Sample Preparation (Urine):
-
Thaw frozen urine samples to room temperature and vortex.
-
Take a 20 µL aliquot of urine and mix with 250 µL of methanol containing stable-isotope-labeled internal standards (e.g., D/L-2-HG-d4).
-
Evaporate the mixture to dryness under a stream of nitrogen.
b. Derivatization:
-
Reconstitute the dried residue in 50 µL of a derivatizing agent solution. A common agent is diacetyl-L-tartaric anhydride (DATAN) dissolved in a 4:1 (v/v) mixture of acetonitrile and acetic acid to a concentration of 50 mg/mL.[1]
-
Incubate the mixture at 70°C for 2 hours to allow for the formation of diastereomers.
-
Cool the samples to room temperature and dilute with 50 µL of acetonitrile:acetic acid (4:1, v/v).
c. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., Xterra C18, 150 x 3.9 mm, 5 µm).[14]
-
Mobile Phase: An isocratic elution with a mixture of water and acetonitrile (e.g., 96.5:3.5 v/v) containing an ammonium formate buffer (e.g., 125 mg/L) adjusted to an acidic pH (e.g., 3.6 with formic acid).[14]
-
Flow Rate: 0.75 mL/min, with a post-column split to deliver approximately 150 µL/min to the mass spectrometer.[14]
-
Injection Volume: 5 µL.[1]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion, multiple-reaction-monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for the derivatized L-2-HG, D-2-HG, and their respective internal standards. For DATAN-derivatized 2-HG, a common transition is m/z 363 -> 147.[1]
-
d. Quantification:
-
Generate a standard curve using known concentrations of derivatized L-2-HG and D-2-HG.
-
Calculate the concentration of L-2-HG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the results to urinary creatinine concentration (mmol/mol creatinine).
Caption: Workflow for L-2-HG quantification using LC-MS/MS.
L-2-Hydroxyglutarate Dehydrogenase (L2HGDH) Enzyme Activity Assay
This assay measures the activity of L2HGDH in cell lysates by monitoring the conversion of L-2-HG to α-ketoglutarate.[17]
a. Cell Lysate Preparation:
-
Harvest cells (e.g., fibroblasts, lymphocytes) and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic and mitochondrial fractions.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
b. Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
Cell lysate (containing a known amount of protein).
-
Stable-isotope-labeled L-2-hydroxyglutarate (e.g., L-2-HG-d4) as the substrate.
-
An electron acceptor (e.g., 2,6-dichloroindophenol - DCIP).
-
Buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
Initiate the reaction by adding the cell lysate to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., ice-cold methanol).
c. Product Detection (LC-MS/MS):
-
The product, stable-isotope-labeled α-ketoglutarate, can be further converted in situ to labeled L-glutamate for more sensitive detection.
-
Analyze the quenched reaction mixture by LC-MS/MS to quantify the amount of labeled product formed.
-
L2HGDH activity is expressed as the rate of product formation per unit of time per milligram of protein.
Western Blot for HIF-1α Stabilization
This protocol is a standard method to assess the protein levels of HIF-1α, which is stabilized in the presence of L-2-HG.[2][18][19][20]
a. Sample Preparation:
-
Culture cells under normoxic or hypoxic conditions, or treat with an L-2-HG analog.
-
For optimal results, prepare nuclear extracts as stabilized HIF-1α translocates to the nucleus.
-
Lyse cells directly in Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and protease/phosphatase inhibitors to prevent protein degradation.
-
Determine protein concentration.
b. Electrophoresis and Transfer:
-
Load equal amounts of protein (typically 20-40 µg of total protein) per lane on an SDS-PAGE gel (e.g., 7.5% acrylamide).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
d. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using a chemiluminescence imaging system.
-
Normalize the HIF-1α signal to a loading control (e.g., β-actin or Lamin B1 for nuclear extracts).
In Vitro Histone Demethylase Activity Assay
This assay measures the inhibitory effect of L-2-HG on the activity of histone demethylases.[21][22][23][24][25][26]
a. Reaction Setup:
-
Prepare a reaction buffer containing a purified recombinant histone demethylase (e.g., KDM6A or KDM4C), a methylated histone peptide substrate (e.g., H3K27me3 or H3K9me3), and cofactors (Fe(II) and α-ketoglutarate).
-
Add varying concentrations of L-2-HG or a vehicle control to the reaction mixtures.
-
Initiate the reaction by adding the enzyme.
-
Incubate at 37°C for a specified time.
b. Detection of Demethylation:
-
Antibody-based methods (ELISA or Western Blot):
-
Stop the reaction and detect the remaining methylated substrate using an antibody specific to the methylated histone mark. The signal will be inversely proportional to the demethylase activity.
-
-
Formaldehyde detection:
-
The demethylation reaction produces formaldehyde. This can be quantified using a colorimetric or fluorometric assay.
-
-
Mass Spectrometry:
-
Analyze the reaction products by mass spectrometry to directly measure the demethylated peptide.
-
c. Data Analysis:
-
Calculate the percentage of inhibition of histone demethylase activity at each concentration of L-2-HG.
-
Determine the IC50 value of L-2-HG for the specific histone demethylase.
Conclusion
The study of L-2-hydroxyglutarate provides a fascinating example of how a single metabolite can play a central role in two vastly different diseases. In L-2-hydroxyglutaric aciduria, a genetic defect leads to systemic L-2-HG accumulation and severe neurological consequences. In cancer, the acquired loss of L2HGDH function or hypoxic conditions create a tumor-promoting environment through the oncometabolic activity of L-2-HG. Understanding the convergent and divergent mechanisms of L-2-HG action in these contexts is crucial for the development of targeted therapies. For L-2-hydroxyglutaric aciduria, strategies to reduce L-2-HG levels or mitigate its neurotoxic effects are paramount. For cancer, the pathways driven by L-2-HG present novel therapeutic targets, with the potential to exploit the metabolic vulnerabilities created by this oncometabolite. The experimental protocols and data presented in this guide offer a valuable resource for researchers dedicated to unraveling the complexities of L-2-HG metabolism and its implications for human health.
References
- 1. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. Biochemical and Epigenetic Insights into L-2-Hydroxyglutarate, a Potential Therapeutic Target in Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-2-hydroxyglutaric aciduria – review of literature and case series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-2-Hydroxyglutaric Aciduria – FIT [krebs-praedisposition.de]
- 7. L-2-Hydroxyglutarate: An Epigenetic Modifier and Putative Oncometabolite in Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Attention deficit hyperactivity disorder: a rare clinical presentation of L-2-hydroxyglutaric aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and Epigenetic Insights into L-2-Hydroxyglutarate, a Potential Therapeutic Target in Renal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pathology.washington.edu [pathology.washington.edu]
- 11. Role of Oncometabolite L-2 Hydroxyglutarate in Reprogramming Renal Cell Carcinoma Metabolism - Garrett Brinkley [grantome.com]
- 12. l-2-Hydroxyglutarate remodeling of the epigenome and epitranscriptome creates a metabolic vulnerability in kidney cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diagnostic Value of Plasma and Urinary 2-Hydroxyglutarate to Identify Patients With Isocitrate Dehydrogenase-Mutated Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. Development and implementation of a novel assay for L-2-hydroxyglutarate dehydrogenase (L-2-HGDH) in cell lysates: L-2-HGDH deficiency in 15 patients with L-2-hydroxyglutaric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 21. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro Histone Demethylase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro histone demethylase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]
- 25. In Vitro Histone Demethylase Assays | Springer Nature Experiments [experiments.springernature.com]
- 26. reactionbiology.com [reactionbiology.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
